1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-9(7(10)6-12-13)8-4-2-3-5-11-8/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRKDULBNKDXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine
Abstract
The convergence of pyrazole and pyridine rings into a single molecular framework represents a highly privileged scaffold in modern medicinal chemistry, with applications spanning oncology, inflammation, and neurodegenerative diseases.[1][2][3][4][5] The specific isomer, this compound, combines the electron-rich nature of a 4-aminopyrazole with the hydrogen-bonding and metal-coordinating capabilities of a pyridine moiety. This guide provides a comprehensive technical framework for the synthesis, purification, and detailed physicochemical characterization of this target compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each methodological choice. By presenting a predictive analysis based on foundational chemical principles and data from analogous structures, this document serves as a complete roadmap for validating the properties and unlocking the full potential of this promising heterocyclic amine.
Introduction to the Pyridinyl-Pyrazole Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to their ability to present a diverse array of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[6][7] Among these, the pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its metabolic stability and role as a versatile synthetic building block.[1][8] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][9]
The target molecule, this compound, integrates this pyrazole core with a pyridine ring, a six-membered electron-deficient heterocycle ubiquitous in both natural products and synthetic drugs. This combination is synthetically strategic; the pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site, while the 4-amino group on the pyrazole ring provides a key vector for further functionalization or direct interaction with protein residues.
This guide outlines a systematic approach to the chemical characterization of this molecule. The objective is to provide a predictive yet rigorous framework covering its synthesis, structural confirmation via spectroscopic methods, and the determination of key physicochemical properties that govern its behavior in both chemical and biological systems.
Proposed Synthesis and Purification Workflow
The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functional equivalent. For the target molecule, a logical and efficient pathway involves the cyclization of a suitably activated pyridinyl precursor with methylhydrazine.
Synthetic Pathway Rationale
The proposed synthesis begins with 2-acetylpyridine, a readily available commercial starting material. A Vilsmeier-Haack type reaction can introduce a dimethylamino-enal functionality, creating the necessary three-carbon electrophilic fragment. Subsequent reaction with methylhydrazine would lead to a regioselective cyclization, favoring the formation of the 1-methyl-5-pyridinyl isomer due to the directing effect of the starting materials. The final step involves the conversion of a precursor group (e.g., cyano) at the C4 position to the desired amine. This multi-step approach ensures high regiochemical control, which is a critical consideration in the synthesis of substituted pyrazoles.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Intermediate Precursor
-
To a stirred solution of 2-acetylpyridine (1.0 eq) in an appropriate solvent (e.g., toluene), add the chosen activating reagent (e.g., Bredereck's reagent or a Vilsmeier reagent generated in situ) (1.2 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicarbonyl equivalent.
Step 2: Pyrazole Ring Formation
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Reflux the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture and concentrate in vacuo. The resulting residue contains the substituted pyrazole.
Step 3: Amination
-
If a nitro or cyano precursor was used, dissolve the crude pyrazole from Step 2 in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalyst for reduction, such as Raney Nickel or Palladium on carbon.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate to yield the crude target amine.
Step 4: Purification
-
Purify the crude product using automated flash column chromatography on silica gel.
-
A gradient elution system, for example, from 0% to 10% methanol in dichloromethane, is often effective for separating polar amines.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
For final purification and to obtain material for analysis, recrystallize the solid from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
Structural Elucidation and Spectroscopic Analysis
Unambiguous confirmation of the molecular structure is paramount. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a complete picture of the compound's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise arrangement of atoms. The predicted spectra are based on established chemical shifts for pyrazole and pyridine heterocycles.[8][10][11]
| Predicted NMR Data | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.5 (d, 1H, Py-H6), ~7.8 (t, 1H, Py-H4), ~7.5 (s, 1H, Pz-H3), ~7.3 (d, 1H, Py-H5), ~7.2 (t, 1H, Py-H3), ~5.0 (s, br, 2H, NH₂), ~3.7 (s, 3H, N-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~150 (Py-C6), ~149 (Py-C2), ~145 (Pz-C5), ~138 (Pz-C4), ~137 (Py-C4), ~125 (Pz-C3), ~123 (Py-C5), ~122 (Py-C3), ~35 (N-CH₃) |
Rationale for Predictions:
-
¹H NMR: The pyridine protons will appear in the aromatic region, with the H6 proton being the most downfield due to its proximity to the nitrogen. The pyrazole H3 proton will appear as a sharp singlet. The N-methyl group will be a singlet around 3.7 ppm, and the amine protons will be a broad singlet that may exchange with D₂O.
-
¹³C NMR: The carbons attached to nitrogen atoms (Py-C2, Py-C6, Pz-C5, Pz-C4) will be the most downfield. The N-methyl carbon will be the most upfield signal.
-
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial to definitively link the pyrazole and pyridine rings by observing correlations between the pyrazole N-methyl protons and the pyrazole ring carbons (C5, C3), and between the pyridine protons and the pyrazole C5 carbon.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
| Predicted MS Data | |
| Molecular Formula | C₁₀H₁₁N₅ |
| Monoisotopic Mass | 201.1014 Da |
| Analysis Method | High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) |
| Expected Ion | [M+H]⁺ = 202.1087 |
| Key Fragmentation | Loss of CH₃, loss of NH₂, and cleavage of the bond between the two rings. |
Protocol for HRMS Analysis:
-
Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a TOF (Time-of-Flight) or Orbitrap mass spectrometer.
-
Acquire data in positive ion mode, as the basic nitrogens will readily protonate.
-
Confirm the measured mass of the [M+H]⁺ ion is within 5 ppm of the calculated theoretical mass.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Predicted IR Data | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3450 - 3300 (two bands, symmetric & asymmetric) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| C=N and C=C Stretch (Rings) | 1620 - 1550 |
| N-H Bend (Amine) | 1650 - 1580 |
Experimental Insight: The presence of two distinct peaks in the 3300-3450 cm⁻¹ region is a strong indicator of a primary amine (-NH₂). The complex fingerprint region (below 1500 cm⁻¹) will be unique to this molecule and can be used for identification against a reference standard.
Physicochemical Properties
These properties are critical for predicting the compound's suitability for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value / Characteristic | Rationale & Experimental Method |
| pKa | ~6.5 (Pyridine N), ~2.5 (Amine NH₃⁺) | The pyridine nitrogen is expected to be the most basic site. The amine is less basic due to the electron-withdrawing nature of the pyrazole ring. Method: Potentiometric titration or UV-pH titration. |
| LogP | 1.0 - 1.5 | Calculated based on analogous fragments.[12][13] The molecule has both polar (amine, nitrogens) and nonpolar (aromatic rings) regions, suggesting moderate lipophilicity. Method: Shake-flask method using n-octanol and water. |
| Aqueous Solubility | Moderate to high at acidic pH | The presence of multiple basic nitrogens means solubility will be highly pH-dependent, increasing significantly upon protonation in acidic media. Method: HPLC-based thermodynamic solubility assay. |
| Physical State | Likely a crystalline solid at RT | Heterocyclic compounds with similar molecular weights and hydrogen bonding capabilities are typically solids. Method: Visual inspection, Differential Scanning Calorimetry (DSC) for melting point. |
Chemical Reactivity Profile
The molecule's reactivity is governed by the interplay of its three key components: the electron-rich 4-aminopyrazole ring, the electron-deficient pyridine ring, and the nucleophilic amino group.
Sources
- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 2. epj-conferences.org [epj-conferences.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 9. meddocsonline.org [meddocsonline.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 4-Amino-1-Methyl-5-Arylpyrazole Scaffold: Synthesis, Pharmacology, and Therapeutic Potential
The following technical guide is structured to provide an in-depth, actionable analysis of the 4-amino-1-methyl-5-arylpyrazole scaffold. It moves beyond generic descriptions to focus on the specific structural activity relationships (SAR), validated synthetic pathways, and high-value therapeutic applications (specifically p38 MAPK inhibition and antimicrobial Schiff bases) relevant to drug discovery professionals.
Executive Summary
The 4-amino-1-methyl-5-arylpyrazole core represents a "privileged structure" in medicinal chemistry, distinct from its isomer (3-amino) and the related 4-aminoantipyrine. Its value lies in its specific geometry: the 5-aryl group provides a critical hydrophobic anchor, while the 4-amino moiety serves as a versatile nucleophilic handle for generating urea-based kinase inhibitors (specifically p38 MAPK) and antimicrobial Schiff bases. This guide details the synthetic logic, biological mechanisms, and experimental protocols required to exploit this scaffold.
Structural Activity Relationship (SAR) Logic
The biological potency of this scaffold is dictated by three distinct regions. Understanding these interactions is prerequisite to rational drug design.
| Region | Substituent | Mechanistic Function |
| Position 1 | Methyl Group | Solubility & Orientation: Unlike a free N-H, the N-methyl group prevents tautomerization, locking the pyrazole into a fixed geometry. It also improves lipophilicity (LogP) for membrane permeability compared to the unsubstituted analog. |
| Position 5 | Aryl Group | Hydrophobic Anchor: In kinase inhibition (e.g., p38 MAPK), this aryl group (often phenyl or substituted phenyl) occupies the hydrophobic pocket adjacent to the ATP binding site. Electronic tuning here (e.g., 4-F, 4-Cl) modulates metabolic stability. |
| Position 4 | Amino Group | The "Warhead" Handle: The primary amine is rarely the final drug. It is the attachment point for: 1. Ureas: To form hydrogen bond networks (Glu71/Asp168 in p38).2. Imines (Schiff Bases): To coordinate metal ions or intercalate DNA in antimicrobial applications. |
Validated Synthetic Workflows
The synthesis of the 4-amino regioisomer requires specific control to avoid the formation of the thermodynamic 5-amino product. The most robust industrial route involves the construction of the pyrazole core followed by electrophilic nitration and reduction.
Diagram 1: Core Synthesis & Derivatization Pathway
The following logic flow illustrates the stepwise construction of the scaffold and its divergence into two primary therapeutic classes.
Caption: Synthetic route prioritizing regioselectivity. Nitration at C4 is the critical step to install the nitrogen functionality after ring closure.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.
Protocol A: Synthesis of the 4-Amino Core
Objective: Synthesize 4-amino-1-methyl-5-phenylpyrazole.
-
Cyclization (Core Formation):
-
React 3-(dimethylamino)-1-phenyl-2-propen-1-one (formed from acetophenone + DMF-DMA) with methylhydrazine in ethanol.
-
Conditions: Reflux for 4 hours.
-
Checkpoint: Monitor TLC.[1] The disappearance of the enaminone spot indicates ring closure.
-
Result: 1-methyl-5-phenylpyrazole (Note: Regioselectivity is controlled by the electronics of the enaminone; confirm structure via NOE NMR if unsure).
-
-
Nitration (C-4 Functionalization):
-
Dissolve the pyrazole (10 mmol) in concentrated H₂SO₄ (5 mL) at 0°C.
-
Dropwise add fuming HNO₃ (1.2 eq) maintaining temp <10°C. Stir for 2 hours at RT.
-
Pour onto crushed ice. Filter the yellow precipitate.
-
Checkpoint: 1H NMR should show the disappearance of the C4-H signal (typically a singlet around 7.8-8.0 ppm).
-
-
Reduction (Activation):
-
Suspend the 4-nitro compound in Ethanol/HCl.
-
Add SnCl₂·2H₂O (5 eq) and reflux for 3 hours. (Alternative: H₂/Pd-C if halogen substituents are absent).
-
Neutralize with NaOH, extract with EtOAc.
-
Validation: IR spectrum must show doublet peaks at 3300-3400 cm⁻¹ (primary amine -NH₂).
-
Protocol B: Synthesis of p38 MAPK Inhibitor (Urea Derivative)
Objective: Convert the core into a bioactive kinase inhibitor.
-
Dissolve 4-amino-1-methyl-5-phenylpyrazole (1 eq) in anhydrous THF under Argon.
-
Add Aryl Isocyanate (e.g., 4-fluorophenyl isocyanate, 1.1 eq).
-
Stir at room temperature for 12 hours.
-
Purification: The urea product often precipitates. Filter and wash with cold ether.
-
Mechanism: The nucleophilic amine attacks the electrophilic carbon of the isocyanate.
-
Validation: Mass Spec (M+1) confirms the addition of the urea moiety.
Therapeutic Applications & Mechanism of Action[2]
A. p38 MAPK Inhibition (Anti-Inflammatory)
The most commercially significant application of this scaffold is in the design of Type II Kinase Inhibitors (e.g., Doramapimod analogs).
-
Mechanism: The urea derivatives bind to the "DFG-out" conformation of the p38 MAP kinase.
-
Binding Mode:
-
The Pyrazole N-2 acts as a hydrogen bond acceptor.
-
The Urea N-H groups form a bidentate hydrogen bond with the carboxylate side chain of a conserved Glutamate (Glu71) in the active site.
-
The 5-Aryl group fits into the hydrophobic "selectivity pocket" created by the movement of the activation loop.
-
Diagram 2: p38 MAPK Binding Interaction
Caption: Schematic of the 'DFG-out' binding mode. The urea linker is critical for anchoring the scaffold to Glu71.
B. Antimicrobial Activity (Schiff Bases)
Schiff bases (imines) derived from the 4-amino group exhibit broad-spectrum antibacterial activity, particularly against S. aureus and E. coli.
-
Data Summary:
-
MIC Values: Highly dependent on the aldehyde used. Electron-withdrawing groups (NO₂, F) on the benzylidene ring typically lower MIC (increase potency) to the 10-25 µg/mL range.
-
Mechanism: These planar systems are believed to intercalate into bacterial DNA or inhibit DNA gyrase B, preventing replication.
-
| Derivative Type | Target Organism | Typical MIC (µg/mL) | Key Substituent |
| Schiff Base | S. aureus | 12.5 - 25.0 | 4-NO₂-Benzaldehyde |
| Schiff Base | E. coli | 25.0 - 50.0 | 2,4-Cl₂-Benzaldehyde |
| Urea | P. aeruginosa | >50.0 (Resistant) | 4-F-Phenyl |
Future Directions
Current research is pivoting toward Metal Complexation . The 4-amino-5-arylpyrazole Schiff bases act as excellent N,N-donor ligands for Pd(II) and Pt(II). These complexes are showing higher cytotoxicity against breast cancer cell lines (MCF-7) than the free ligands, likely due to enhanced cellular uptake and DNA cleavage capability.
References
-
Synthesis and Biological Evaluation of Pyrazole Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Discusses the antimicrobial and DNA cleavage activities of Schiff bases derived from amino-pyrazoles. URL:[Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase. Source: Journal of Medicinal Chemistry (via PubMed/Columbia) Context: Definitive work on the binding mode of pyrazole-ureas to p38 MAPK, establishing the role of the urea linker. URL:[Link]
-
Microwave-assisted preparation of 4-amino-pyrazoles. Source: Royal Society of Chemistry (RSC) Context: Modern synthetic methods for generating the 4-amino core efficiently. URL:[Link]
-
Anticancer activity of Pyrazole Schiff bases. Source: ResearchGate / European Journal of Chemistry Context: Detailed cytotoxicity data (IC50) for pyrazole derivatives against MCF-7 cell lines. URL:[Link]
Sources
A Technical Guide to the Synthesis and Characterization of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine
Abstract
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] The unique arrangement of nitrogen atoms in the pyrazole ring allows for a variety of intermolecular interactions, making it an attractive motif for the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules.[2] The specific compound of interest, 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine, incorporates a pyridine ring, a common feature in many drugs that can influence solubility, metabolic stability, and target engagement. The 4-amino substituent provides a key site for further chemical modification and can act as a crucial hydrogen bond donor.
Given the absence of this compound in commercial catalogs, this guide aims to bridge that gap by providing a detailed, scientifically-grounded roadmap for its synthesis and subsequent investigation. The proposed synthetic route is designed to be robust and adaptable, utilizing readily available starting materials and well-understood chemical transformations.
Predicted Physicochemical Properties
While experimental data for this compound is unavailable, its key physicochemical properties can be predicted using computational methods. These predicted values are useful for planning purification strategies, designing experiments, and anticipating the compound's behavior in biological systems.
| Property | Predicted Value |
| Molecular Formula | C9H10N4 |
| Molecular Weight | 174.21 g/mol |
| CAS Number | Not Assigned |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO |
| pKa (most basic) | Predicted to be around 4-5 (pyridinium nitrogen) |
Note: These properties are computationally predicted and have not been experimentally verified. Actual values may vary.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The overall strategy involves the construction of a 4-nitropyrazole intermediate, followed by the reduction of the nitro group to the desired amine.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that the 4-amino group can be installed via the reduction of a 4-nitro precursor. The 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-nitro intermediate can be formed through the cyclization of a suitable acyclic precursor with methylhydrazine. This precursor would need to contain the pyridine ring and a masked 1,3-dicarbonyl equivalent with a nitro group at the central carbon.
Forward Synthesis
The proposed forward synthesis is a three-step process:
-
Step 1: Synthesis of (E)-3-(dimethylamino)-2-nitro-1-(pyridin-2-yl)prop-2-en-1-one from 2-acetylpyridine.
-
Step 2: Cyclization with methylhydrazine to form 1-methyl-5-(pyridin-2-yl)-4-nitro-1H-pyrazole.
-
Step 3: Reduction of the nitro group to yield this compound.
Visualization of the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, yet hypothetical, experimental protocols for the proposed synthesis. These should be adapted and optimized by the practicing chemist.
Step 1: Synthesis of (E)-3-(dimethylamino)-2-nitro-1-(pyridin-2-yl)prop-2-en-1-one
-
Rationale: This step creates the key acyclic precursor containing the necessary carbon framework and the nitro group. The reaction of an acetylpyridine with a reagent like tert-butoxy-bis(dimethylamino)methane provides a reliable method for forming such enaminones.
-
Procedure:
-
To a solution of 2-acetylpyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add tert-butoxy-bis(dimethylamino)methane (1.2 eq).
-
Add nitromethane (1.5 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of 1-methyl-5-(pyridin-2-yl)-4-nitro-1H-pyrazole
-
Rationale: This is the key cyclization step to form the pyrazole ring. The use of methylhydrazine directly installs the N-methyl group, which is more efficient than a subsequent N-methylation step. The reaction proceeds via condensation and intramolecular cyclization.
-
Procedure:
-
Dissolve the enaminone from Step 1 (1.0 eq) in glacial acetic acid.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Step 3: Synthesis of this compound
-
Rationale: The reduction of an aromatic nitro group to an amine is a common and reliable transformation. Catalytic hydrogenation using palladium on carbon is a clean and high-yielding method.[1]
-
Procedure:
-
Dissolve the nitropyrazole from Step 2 (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the target compound, this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Potential Applications and Research Directions
Derivatives of aminopyrazole are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The title compound, as a novel molecular entity, presents several avenues for research:
-
Drug Discovery: This compound can serve as a valuable building block for the synthesis of more complex molecules. The primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, enabling the exploration of structure-activity relationships (SAR) for various biological targets.
-
Fragment-Based Screening: Due to its relatively small size and diverse chemical features, this compound could be a valuable addition to fragment libraries for screening against proteins of therapeutic interest.
-
Materials Science: The pyridine and pyrazole moieties can act as ligands for metal coordination, suggesting potential applications in the development of novel catalysts, sensors, or functional materials.
Safety Precautions
The synthesis of this compound should only be performed by trained chemists in a well-ventilated fume hood.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
Methylhydrazine: Is a suspected carcinogen and is highly toxic and flammable. Handle with extreme caution.
-
Nitromethane: Is flammable and can be explosive under certain conditions.
-
Palladium on Carbon: Is pyrophoric when dry and in the presence of hydrogen can ignite flammable solvents. Handle the catalyst wet and avoid exposure to air when dry.
-
-
Reaction Hazards: The hydrogenation step involves flammable hydrogen gas and a pyrophoric catalyst. Ensure the reaction apparatus is properly set up and purged with an inert gas before introducing hydrogen.
Always consult the Safety Data Sheets (SDS) for all reagents before use. A thorough risk assessment should be conducted before commencing any experimental work.
References
-
ResearchGate. (2023). Modifications of 4‐Amino‐substituted 5‐Phenyl‐3‐(trifluoromethyl)pyrazoles for the Development of New Analgesics. Retrieved from [Link]
-
Science Publishing Group. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
The Pyridinyl-Pyrazole Scaffold: A Technical Guide to Discovery & Application
The following technical guide details the discovery, medicinal chemistry evolution, and synthetic architecture of pyridinyl-pyrazole compounds.
Executive Summary: The Privileged Architecture
The pyridinyl-pyrazole motif—defined by the direct linkage of a pyridine ring to a pyrazole core—represents a "privileged scaffold" in modern life sciences. Its utility spans from high-affinity kinase inhibitors in oncology (targeting the ATP-binding hinge) to blockbuster agrochemicals modulating calcium channels (Ryanodine receptors).
This guide deconstructs the scaffold's history not as a linear timeline, but as an evolution of pharmacophore refinement . The core technical value lies in the scaffold's ability to present specific hydrogen bond acceptor/donor vectors (the pyridine nitrogen and pyrazole NH/N) while maintaining a rigid, semi-planar geometry that minimizes entropic penalty upon binding.
Key Structural Classes
| Class | Linkage Type | Primary Application | Mechanism of Action | Representative Compound |
| Type A | C-Pyridinyl (C-C bond) | Kinase Inhibition (Oncology/Inflammation) | ATP-competitive Hinge Binding | TGF-β inhibitors (e.g., LY2109761) |
| Type B | N-Pyridinyl (C-N bond) | Agrochemicals (Insecticides) | Ryanodine Receptor Modulation | Chlorantraniliprole |
| Type C | Fused/Bridged | Kinase Selectivity | Allosteric/Pocket Specificity | Various p38 MAPK candidates |
The Kinase Era: p38 MAPK and TGF-β
The discovery of pyridinyl-pyrazole kinase inhibitors was driven by the need to improve upon early pyridinyl-imidazole leads (e.g., SB-203580 ). While SB-203580 was a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, it suffered from cytochrome P450 (CYP) inhibition and liver toxicity issues.
The Isostere Logic (p38 MAPK)
Researchers hypothesized that replacing the imidazole ring with a pyrazole would alter the electronic density of the pyridine ring (via the different electronegativity of the nitrogen arrangement), thereby reducing affinity for heme-iron in CYP450 enzymes while maintaining hinge-binding capability.
-
The Hinge Interaction: In Type A compounds (C-pyridinyl), the pyridine nitrogen typically acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide of the kinase hinge region (e.g., Met109 in p38α).
-
The Selectivity Filter: The pyrazole ring serves as a vector to project substituents into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, tuning selectivity against other kinases.
Case Study: TGF-β Receptor Type I (ALK5)
The evolution continued into Transforming Growth Factor-beta (TGF-β) signaling.[1] Small molecule inhibitors like LY2109761 utilize the pyridinyl-pyrazole scaffold to target the ALK5 kinase domain.
Mechanistic Pathway (TGF-β Signaling): The following diagram illustrates where pyridinyl-pyrazole inhibitors intervene in the canonical SMAD pathway.
Caption: Intervention of pyridinyl-pyrazole inhibitors in the TGF-β/SMAD signaling cascade.[2][3]
The Agrochemical Breakthrough: Chlorantraniliprole
While medicinal chemistry focused on C-pyridinyl variants, agrochemistry revolutionized the field with N-pyridinyl pyrazoles. The discovery of Chlorantraniliprole (Rynaxypyr®) by DuPont (now Corteva) is the definitive case study for this architecture.
Structural Innovation
Unlike kinase inhibitors that mimic ATP, Chlorantraniliprole targets the Ryanodine Receptor (RyR) , a calcium channel in muscle cells.[4]
-
The Linkage: The molecule features a pyrazole ring bonded via nitrogen to a substituted pyridine.[5]
-
The Function: This specific geometry is critical for binding to the insect RyR, causing uncontrolled calcium release, muscle paralysis, and death.
-
Selectivity: The pyridinyl-pyrazole moiety contributes to the compound's exquisite selectivity for insect RyRs over mammalian counterparts ( >2000-fold), ensuring safety.
Comparative Data: Kinase vs. RyR Modulators
| Feature | Kinase Inhibitor (e.g., p38) | RyR Modulator (e.g., Chlorantraniliprole) |
| Pyridine-Pyrazole Bond | C-C (Carbon-Carbon) | C-N (Carbon-Nitrogen) |
| Key Interaction | H-bond to Hinge Region | Hydrophobic/Shape fit in RyR pocket |
| Substituents | Polar groups for solubility | Halogens (Cl, Br) for lipophilicity |
| Discovery Era | Mid-1990s | Mid-2000s |
Synthetic Architectures & Protocols
Reliable synthesis is the bedrock of exploring this scaffold. Two primary methodologies dominate: Cyclocondensation (for N-pyridinyl) and Cross-Coupling (for C-pyridinyl).
Protocol A: Regioselective Synthesis of N-Pyridinyl Pyrazoles
This method is used to synthesize Chlorantraniliprole-like cores. The challenge is controlling the regiochemistry of the hydrazine attack.
Reaction Scheme Logic:
-
Reactants: 3-hydrazinopyridine (or substituted variant) + 1,3-dicarbonyl equivalent (e.g., diethyl maleate or acetylacetone).
-
Regiocontrol: The steric bulk of the hydrazine pyridine ring and the electronics of the dicarbonyl determine whether the 1,3- or 1,5-isomer is formed.
Step-by-Step Protocol:
-
Preparation: Dissolve 2,3-dichloropyridine-5-hydrazine (1.0 eq) in Ethanol (0.5 M).
-
Condensation: Add diethyl maleate (1.1 eq) and a catalytic amount of H2SO4.
-
Cyclization: Reflux for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT. The product often precipitates. If not, remove solvent in vacuo and recrystallize from EtOH/Water.
-
Validation: 1H NMR is crucial to distinguish isomers. The pyrazole proton shifts are diagnostic (typically
6.5–7.0 ppm).
Protocol B: Suzuki-Miyaura Coupling for C-Pyridinyl Pyrazoles
Used for kinase inhibitors where a C-C bond connects the rings.
Workflow Diagram:
Caption: Palladium-catalyzed cross-coupling workflow for C-pyridinyl pyrazole synthesis.
Future Outlook
The pyridinyl-pyrazole scaffold remains a fertile ground for discovery.
-
Fragment-Based Drug Discovery (FBDD): The scaffold is a popular fragment due to its low molecular weight and high ligand efficiency.
-
PROTACs: Pyridinyl-pyrazoles are being utilized as "warheads" in Proteolysis Targeting Chimeras to bind target proteins (like BRD4 or kinases) before recruiting E3 ligases.
-
Dual Inhibitors: Designing molecules that inhibit multiple kinases simultaneously (e.g., p38/JNK) by exploiting the conserved hinge-binding mode of the pyridine nitrogen.
References
-
Vertex Pharmaceuticals. (1998). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. Journal of Medicinal Chemistry. Link
-
Sawyer, J.S., et al. (2004).[6] Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters. Link
-
Lahm, G.P., et al. (2007). Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters. Link
-
Peifer, C., & Alessi, D.R. (2008). Small-molecule inhibitors of protein kinase signaling pathways: describing the state of the art. Future Medicinal Chemistry. Link
-
DuPont. (2010). Discovery of Chlorantraniliprole. Journal of Agricultural and Food Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
An In-depth Technical Guide to the Structural Analogs of 1-Methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine
Abstract
The 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its constituent parts—the N-methylated pyrazole, the strategically placed amine, and the coordinating pyridine ring—offer multiple vectors for chemical modification, enabling the exploration of vast chemical space. This guide provides a comprehensive analysis of this core, focusing on the design, synthesis, and structure-activity relationships (SAR) of its structural analogs. We will deconstruct the scaffold into its primary components, examining the impact of modifications at each position on biological activity, which spans kinase inhibition, receptor modulation, and antimicrobial applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the rational design of novel therapeutic agents.
Introduction: The Pyrazol-Pyridine Scaffold as a Strategic Starting Point
Heterocyclic compounds form the bedrock of many therapeutic agents, with pyrazole and pyridine rings being particularly prominent. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a bioisostere for various functional groups and can engage in crucial hydrogen bonding and hydrophobic interactions with biological targets[1]. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[2][3]. When coupled with a pyridine ring, a common motif in FDA-approved drugs, the resulting scaffold gains a key hydrogen bond acceptor and a handle to modulate physicochemical properties such as solubility and pKa[4].
The specific scaffold, this compound, combines these features with a 4-amino group, which can act as a hydrogen bond donor or serve as a synthetic anchor for further derivatization. The N-methylation of the pyrazole prevents tautomerization, locking the scaffold into a defined conformation and potentially improving metabolic stability[5]. This guide will systematically explore the strategic modification of this core to generate analogs with tailored pharmacological profiles.
Deconstruction of the Core: A Guide to Analog Design and SAR
The rational design of analogs requires a thorough understanding of how changes to each part of the molecule influence its interaction with biological targets. We will dissect the core scaffold into four key modifiable regions.
Caption: Key regions for structural modification on the core scaffold.
Region 1: The N-Methyl Group - Impact on Selectivity and Potency
The substituent at the N1 position of the pyrazole ring plays a critical role in orienting the other substituents and can make direct contact with the target protein. While a methyl group is a common starting point, variation of this alkyl group can profoundly impact activity.
-
Causality: Larger or more complex groups (e.g., ethyl, cyclopropyl, benzyl) can probe deeper into hydrophobic pockets of a binding site. Replacing the alkyl group with an aryl moiety, introduced via Chan-Lam coupling, can introduce additional pi-stacking interactions[6]. In the context of kinase inhibitors, this position can be exploited to achieve selectivity. For instance, in pyrazolo[3,4-d]pyrimidin-4-amine derivatives, modifying the N1-substituent was a key strategy in optimizing potency against Src kinase[7].
Region 2: The 4-Amino Group - The Gateway to Diverse Functionality
The primary amine at the C4 position is a versatile synthetic handle. It can be acylated, alkylated, or converted into ureas, thioureas, and sulfonamides to modulate the compound's electronic properties and hydrogen bonding capabilities.
-
Causality: Converting the amine to an amide, as seen in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, has been a successful strategy for developing fungicides[8]. This transformation changes the group from a hydrogen bond donor to a donor/acceptor, altering its interaction profile. In kinase inhibitors, this amine is often part of a larger structure that forms crucial hydrogen bonds with the kinase hinge region, as demonstrated by related 5-(pyrimidin-2-ylamino)picolinonitrile derivatives that inhibit CHK1[9][10].
Region 3: The Pyrazole Core - Stability and Scaffolding
While the pyrazole core is often maintained for its favorable properties, its substitution pattern can be altered. The relative positions of the amine and the pyridine substituent are critical. 4-aminopyrazoles are just one class; 3-amino and 5-aminopyrazoles are also widely explored and exhibit distinct biological profiles[11].
-
Causality: Shifting the substituents to create, for example, a 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine would fundamentally change the geometry of the molecule and its presentation of functional groups to a target. Furthermore, fusing the pyrazole to another ring system, creating structures like pyrazolo[3,4-d]pyrimidines, can rigidify the scaffold and lead to highly potent compounds by reducing the entropic penalty of binding[7].
Region 4: The Pyridine Ring - Modulating Solubility and Target Engagement
The pyridine ring is a key interaction domain, but it is not irreplaceable. Bioisosteric replacement is a powerful strategy in drug discovery to enhance potency, improve pharmacokinetic properties, or circumvent intellectual property.
-
Causality: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. A common and effective bioisosteric replacement is the benzonitrile group, where the nitrile mimics the hydrogen-bonding ability of the pyridine nitrogen[4]. This can also improve metabolic stability. Other heterocyclic rings, such as thiazoles, pyrimidines, or even other pyrazoles, can be substituted to explore different binding orientations and physicochemical properties[5][12]. For example, structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives identified potent modulators of the M4 muscarinic acetylcholine receptor, highlighting the importance of this moiety for specific receptor interactions[13][14].
Caption: Decision tree for bioisosteric replacement of the pyridine ring.
Synthetic Strategies and Experimental Protocols
The synthesis of these analogs generally follows a convergent approach, where the substituted pyrazole and pyridine fragments are prepared separately and then coupled.
General Synthetic Workflow
A common route involves the synthesis of a suitable pyrazole intermediate, often a boronic ester or a halide, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) with a functionalized pyridine.
Caption: General workflow for synthesis of pyrazol-pyridine scaffolds.
Protocol: Suzuki Coupling for Pyrazol-Pyridine Synthesis
This protocol is adapted from methodologies described for the synthesis of pyrazol-4-yl-pyridine derivatives[13].
Objective: To couple a pyrazole boronic acid ester with a pyridine halide to form the C-C bond between the two rings.
Materials:
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine (1.0 eq)
-
2-Bromopyridine (1.1 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent, 10-25% v/v)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add the pyrazole boronic acid ester, 2-bromopyridine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst degradation and reduced reaction efficiency.
-
Add the solvent (1,4-dioxane) and co-solvent (water) via syringe. The mixture should be a suspension.
-
Add the palladium catalyst, Pd(dppf)Cl₂, to the flask.
-
Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Applications and Comparative Data
Analogs derived from this scaffold have shown activity against a range of biological targets. The table below summarizes the activity of representative compounds from the literature, illustrating the impact of structural modifications.
| Compound/Analog Class | Target(s) | Key Structural Features | Reported Activity (IC₅₀/EC₅₀) | Reference |
| Pyrazolo[3,4-d]pyrimidines | Src Kinase, B-RAF, C-RAF | Fused pyrimidine ring, phenylethynyl group at C3 | Src IC₅₀ = 0.9 nM | [7] |
| Pyrazol-4-yl-pyridines | M₄ Muscarinic Receptor | Pyridine linked at C4 of pyrazole, varied substituents | Positive Allosteric Modulator (PAM) | [13][14] |
| 1-Methyl-1H-pyrazol-5-amines | Valsa mali (fungus) | Disulfide moiety attached to the amine | EC₅₀ = 0.64 mg/L | [15] |
| 5-(Pyrimidin-2-ylamino)picolinonitriles | CHK1 Kinase | Pyrimidine ring linked to an amine, pyrazole at C5 | IC₅₀ = 0.4 nM | [9] |
| 5-(1-Methyl-1H-pyrazol-4-yl)isoquinolines | MPS1 Kinase | Isoquinoline core instead of pyridine | Potent reversible inhibitor | [10] |
Conclusion and Future Directions
The this compound core is a highly tractable scaffold for medicinal chemistry campaigns. The strategic exploration of its four key regions—the N-substituent, the 4-amino group, the pyrazole core itself, and the pyridine ring—allows for the fine-tuning of biological activity and ADME properties. Structure-activity relationships consistently show that modifications to the pyrazole N1-position and bioisosteric replacement of the pyridine ring are effective strategies for optimizing potency and selectivity. The 4-amino group provides a crucial anchor for introducing diverse functionalities to probe target interactions further.
Future research should focus on integrating computational methods, such as molecular docking and free energy perturbation, to more accurately predict the impact of structural modifications before synthesis[1]. The development of multi-component reactions could also streamline the synthesis of diverse analog libraries[3]. As demonstrated by its utility in developing kinase inhibitors, receptor modulators, and antimicrobials, this scaffold is poised to remain a valuable starting point for the discovery of next-generation therapeutic agents.
References
A complete list of all sources cited in this guide, including full titles and verifiable URLs.
-
Title: Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A three-step strategy for the conversion of pyridines into benzonitriles. Source: ResearchGate URL: [Link]
-
Title: Current status of pyrazole and its biological activities. Source: PMC (Journal of Pharmacy & Bioallied Sciences) URL: [Link]
-
Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Source: PMC (RSC Medicinal Chemistry) URL: [Link]
-
Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Source: Research and Reviews: A Journal of Pharmaceutical Science URL: [Link]
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI (Molecules) URL: [Link]
-
Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Source: RSC Publishing URL: [Link]
-
Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
-
Title: Recent Advances in Synthesis and Properties of Pyrazoles. Source: MDPI (Molecules) URL: [Link]
-
Title: Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Source: PMC (European Journal of Medicinal Chemistry) URL: [Link]
-
Title: Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Source: Monash University Research URL: [Link]
-
Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Source: Scientific Reports URL: [Link]
-
Title: Ring Bioisosteres. Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Source: ResearchGate URL: [Link]
-
Title: Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Source: PubMed URL: [Link]
-
Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Source: SciSpace URL: [Link]
-
Title: Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Source: PubMed URL: [Link]
-
Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Source: MDPI (Molbank) URL: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. scispace.com [scispace.com]
- 7. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Cellular Profiling of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine
Abstract
This guide details the protocol for the cellular evaluation of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine (referred to herein as MPPA ). MPPA is a privileged "hinge-binding" scaffold commonly utilized in Fragment-Based Drug Discovery (FBDD) for targeting ATP-competitive kinases (e.g., ALK, ROS1, p38 MAPK). Unlike nanomolar drugs, MPPA functions as a low-affinity, high-efficiency chemical fragment. This protocol addresses the specific challenges of profiling such fragments: solubility limits, high-concentration dosing strategies, and the necessity of biophysical validation (CETSA) alongside functional assays.
Part 1: Chemical Context & Handling
The "Hinge-Binder" Rationale
MPPA contains a bidentate hydrogen-bonding motif (the pyrazole nitrogen and the exocyclic amine) designed to mimic the adenine ring of ATP. In cellular assays, it competes for the ATP-binding pocket of kinases.
-
Mechanism: Competitive inhibition at the ATP-binding site (Type I binding).
-
Expected Potency: As a fragment, MPPA typically exhibits IC50 values in the 10–100 µM range.
-
Critical Warning: The primary amine at position 4 is nucleophilic. Avoid aldehydes in assay buffers (often found in low-grade fixatives) to prevent Schiff base formation.
Solubilization & Storage
The pyridine and amine moieties make MPPA basic. Solubility is pH-dependent.
| Parameter | Specification | Notes |
| Molecular Weight | ~188.23 g/mol | |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | Soluble up to 100 mM. |
| Stock Concentration | 50 mM | Recommended for cellular dosing up to 100 µM. |
| Aqueous Solubility | Moderate (pH < 7) | Protonation of pyridine enhances solubility. |
| Storage | -20°C (Desiccated) | Hygroscopic; store under inert gas (N2/Ar) if possible. |
Preparation Protocol:
-
Weigh MPPA powder in a glass vial (avoid static plastics).
-
Add sterile, anhydrous DMSO to achieve 50 mM.
-
Vortex for 30 seconds. If undissolved, sonicate at 40 kHz for 5 minutes at room temperature.
-
Aliquot into amber tubes (single-use) to prevent freeze-thaw degradation.
Part 2: Experimental Workflows
Workflow Logic
Because MPPA is a fragment, standard antiproliferative assays (IC50) may yield false negatives due to low potency. The workflow prioritizes Target Engagement (CETSA) over phenotypic death.
Figure 1: Hierarchical workflow for fragment profiling. Binding validation (CETSA) precedes functional characterization.
Part 3: Detailed Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)
Purpose: To determine if MPPA enters the cell and physically stabilizes a specific kinase target (e.g., p38 or ALK) against heat denaturation. Cell Line: A549 (Lung) or RAW 264.7 (Macrophage) depending on the kinase of interest.
Step-by-Step:
-
Seeding: Seed cells in 6-well plates (1.5 x 10^6 cells/well). Incubate 24h.
-
Treatment:
-
Test Arm: Treat with 50 µM MPPA (0.1% DMSO final).
-
Control Arm: Treat with DMSO only (0.1%).
-
Note: High concentration (50 µM) is required for fragments to shift thermal stability.
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors (EDTA-free).
-
Thermal Challenge:
-
Aliquot cell suspension into 8 PCR tubes (50 µL each).
-
Heat continuously for 3 minutes at a gradient: 40, 43, 46, 49, 52, 55, 58, 61°C.
-
Cool immediately at RT for 3 minutes.
-
-
Lysis: Add NP-40 lysis buffer. Freeze-thaw (liquid N2 / 37°C water bath) x3 cycles to lyse.
-
Separation: Centrifuge 20,000 x g for 20 min at 4°C. Precipitated (unstable) protein pellets; soluble (stabilized) protein remains in supernatant.
-
Readout: Run supernatant on SDS-PAGE. Blot for the specific kinase.[1]
-
Result: If MPPA binds, the kinase band will persist at higher temperatures compared to DMSO control.
-
Protocol B: In-Cell Western (Functional Screening)
Purpose: High-throughput assessment of MPPA's ability to inhibit kinase phosphorylation. Target: Phospho-ERK1/2 or Phospho-p38 (common downstream readouts for this scaffold).
Step-by-Step:
-
Seeding: Seed 15,000 cells/well in a 96-well black-wall/clear-bottom plate (Poly-D-Lysine coated).
-
Starvation: After adhesion, replace media with serum-free media for 12–16 hours (synchronizes signaling).
-
Dosing:
-
Prepare MPPA dilution series in serum-free media: 100, 30, 10, 3, 1, 0.3 µM.
-
Add to cells for 60 minutes .
-
-
Stimulation: Add stimulant (e.g., EGF 50 ng/mL or LPS 1 µg/mL) for 15 minutes in the presence of MPPA.
-
Fixation:
-
Remove media immediately.
-
Add 4% Paraformaldehyde (methanol-free) for 20 min at RT.
-
-
Permeabilization: Wash with PBS + 0.1% Triton X-100 (3x 5 min).
-
Blocking: Odyssey Blocking Buffer (LI-COR) or 5% BSA for 1h.
-
Primary Antibody: Anti-Phospho-Target (Rabbit) + Anti-Total-Tubulin (Mouse) overnight at 4°C.
-
Detection: IRDye 800CW (Rabbit) + IRDye 680RD (Mouse). Scan on LI-COR Odyssey.
-
Analysis: Calculate Ratio (Phospho/Tubulin). Plot vs. Log[MPPA].
Protocol C: Cytotoxicity Counter-Screen
Purpose: To ensure that any signaling reduction is due to inhibition, not cell death. Method: CellTiter-Glo (ATP) or MTS.
Critical Modification for MPPA: Since MPPA is an amine, it can reduce tetrazolium salts (MTT) non-enzymatically, causing false positives.
-
Recommendation: Use CellTiter-Glo (Luminescent) or Resazurin (Alamar Blue) . Avoid MTT.
Step-by-Step:
-
Seed cells (3,000/well) in 96-well opaque plates.
-
Treat with MPPA (0.1 – 100 µM) for 48 hours .
-
Add CellTiter-Glo reagent (1:1 ratio).
-
Shake 2 min; Incubate 10 min.
-
Read Luminescence.
-
Interpretation: If IC50 for viability is < 20 µM, the scaffold is likely toxic/promiscuous. A "clean" fragment should have viability IC50 > 50 µM.
Part 4: Data Analysis & Visualization
CETSA Interpretation Logic
The shift in aggregation temperature (
Figure 2: Decision tree for interpreting Thermal Shift Assays.
Expected Results Table
| Assay | Readout | Successful Result Criteria |
| Solubility | Microscopy | Clear solution at 100 µM in 0.5% DMSO media. |
| CETSA | Western Blot | Thermal shift ( |
| Signaling | Phospho-WB | Dose-dependent reduction of p-Kinase (IC50 ~10-50 µM). |
| Viability | CellTiter-Glo | Viability maintained (>80%) at effective biochemical dose. |
References
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link
-
Cui, J. J. et al. (2011). Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carbonitrile Scaffold-Based Inhibitor of Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. Link
- Context: Establishes the pyrazole-amine scaffold as a core component of ALK/Met inhibitors.
-
Erlanson, D. A. et al. (2016). Fragment-based drug discovery: advancing fragments in the absence of crystal structures. Cell Chemical Biology, 23(3), 331-340. Link
- Context: Methodologies for screening low-affinity fragments like MPPA.
-
Thermo Fisher Scientific. (n.d.). In-Cell Western Assay Protocols. Link
Sources
application of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine in cancer research
Application Note: Strategic Utilization of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Development
Part 1: Executive Summary & Pharmacophore Insight
This compound is a high-value pharmacophore intermediate (scaffold) used extensively in the discovery of small-molecule kinase inhibitors.[1] It is not a drug in itself but serves as the critical "hinge-binding" or "selectivity-determining" moiety in the synthesis of potent ATP-competitive inhibitors.[1]
Its primary application lies in the development of inhibitors for:
-
TGF-β Type I Receptor (ALK5): Targeting the TGF-β signaling pathway to suppress metastasis and fibrosis.[1]
-
MPS1 (TTK): Targeting the spindle assembly checkpoint in triple-negative breast cancer.[1]
-
CHK1: Targeting DNA damage response in hematologic malignancies.
Mechanism of Action (Structural Basis): The 1-methyl-5-(pyridin-2-yl)-pyrazole motif provides a rigid bi-aryl geometry.[1] When coupled to a heteroaromatic core (via the C4-amine), the pyridine nitrogen and the pyrazole N2 often engage in critical hydrogen bonding networks within the kinase ATP-binding pocket, specifically interacting with the hinge region residues (e.g., His283 in ALK5 or Gly605 in MPS1).[1]
Part 2: Chemical Synthesis Protocol (Coupling Strategy)
The following protocol details the application of this amine in a Buchwald-Hartwig Cross-Coupling reaction to generate a bioactive kinase inhibitor. This method is superior to standard nucleophilic aromatic substitution (
Objective: Couple this compound (Nucleophile) with a halogenated heteroaromatic core (Electrophile, e.g., 4-chloro-quinoline or chloropyrimidine).[1]
Materials Required:
-
Scaffold: this compound (1.0 eq)
-
Electrophile: Aryl bromide/chloride core (e.g., 6-chloro-3-nitropyridine or substituted pyrimidine) (1.0 – 1.2 eq)[1]
-
Catalyst:
(0.05 eq) or -
Ligand: Xantphos or BINAP (0.10 eq)[1]
-
Base:
or (2.0 eq)[1] -
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge the system with Argon (Ar) or Nitrogen (
) for 15 minutes.[1]
-
-
Reagent Loading:
-
Solvent Addition & Degassing:
-
Add anhydrous 1,4-Dioxane via syringe.[1]
-
Degas the mixture by bubbling Ar through the solution for 10 minutes (sparging).
-
-
Reaction:
-
Heat the reaction mixture to 100°C under an inert atmosphere.
-
Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS every 2 hours.
-
Typical Reaction Time: 4–12 hours depending on the electrophile's reactivity.[1]
-
-
Work-up & Purification:
-
Cool to room temperature.[1] Filter the mixture through a Celite pad to remove palladium residues.[1] Wash the pad with EtOAc.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purification: Flash Column Chromatography (Silica Gel).[1]
-
Eluent: Gradient of 0%
10% MeOH in .[1]
-
-
Validation: Verify product identity via
-NMR (DMSO- ) and HRMS. Look for the disappearance of the amine protons (~4.0–5.0 ppm) and the appearance of the secondary amine signal (~8.0–10.0 ppm).
-
Part 3: Biological Evaluation (In Vitro ALK5 Kinase Assay)
Once the amine scaffold is incorporated into the final inhibitor, the compound must be validated for potency against the target kinase (e.g., ALK5).
Assay Principle: Radiometric HotSpot™ Kinase Assay or FRET-based assay measuring the transfer of
Protocol:
-
Compound Preparation:
-
Dissolve the synthesized inhibitor in 100% DMSO to a stock concentration of 10 mM.[1]
-
Prepare serial dilutions (3-fold) in kinase buffer to generate an 8-point dose-response curve (Range: 10
M to 0.5 nM).
-
-
Enzyme Reaction Mix:
-
Reaction Initiation:
-
Incubation:
-
Incubate at room temperature for 40 minutes.
-
-
Termination & Detection:
-
Data Analysis:
-
Calculate % Inhibition =
.[1] -
Determine
using non-linear regression (GraphPad Prism, Sigmoidal Dose-Response).
-
Part 4: Data Visualization & Pathway Logic
Workflow: From Scaffold to Validated Inhibitor
Caption: Logical workflow for utilizing the amine scaffold in the synthesis and validation of kinase inhibitors.
Target Pathway: TGF-β Signaling Inhibition
The derived inhibitors (e.g., Vactosertib analogs) target the ALK5 receptor to prevent Smad phosphorylation.[1]
Caption: Mechanism of Action. The scaffold-derived inhibitor blocks ALK5 kinase activity, preventing Smad2/3 phosphorylation and downstream oncogenic signaling.[1]
Part 5: Comparative Data (Scaffold Utility)
Table 1: Key Kinase Targets for Pyrazol-4-amine Scaffolds
| Target Kinase | Disease Indication | Role of Scaffold | Representative Drug/Ref |
| ALK5 (TGF- | Metastatic Cancer, Fibrosis | Hinge Binder (ATP Competitive) | Vactosertib (Analog), RepSox |
| MPS1 (TTK) | Triple-Negative Breast Cancer | Specificity Determinant | N-(6-chloro...)-isoquinolin-3-amine |
| CHK1 | Hematologic Malignancies | Solvent Front Interaction | Pyrimidin-2-yl derivatives |
References
-
Discovery of Vactosertib (EW-7197): Jin, Y., et al. "Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase."[1][2] Journal of Medicinal Chemistry, 2014.[1][2]
-
MPS1 Inhibitor Design: Linsenmeier, M., et al. "N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine."[1][3] Molbank, 2021.[1]
-
CHK1 Inhibitor Optimization: Wang, F., et al. "Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor."[1] European Journal of Medicinal Chemistry, 2019.[1][4]
-
ALK5 Inhibitor Scaffold Analysis: Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a new series of potent and selective TGF-beta type I receptor inhibitors."[1] Journal of Medicinal Chemistry, 2004.[1]
Sources
- 1. RepSox | C17H13N5 | CID 449054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EWHA Drug Design House [ewhaddh.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine
Introduction: Unveiling the Cellular Impact of a Novel Pyrazole Compound
The compound 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules.[1][2] Various substituted pyrazoles have demonstrated a wide range of pharmacological activities, including potential as anticancer agents.[3][4][5] Therefore, a thorough evaluation of the cytotoxic potential of novel pyrazole derivatives like this compound is a critical step in the drug discovery and development process.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound. We will delve into the principles and detailed protocols for a multi-faceted approach to cytotoxicity testing, ensuring robust and reliable data generation. The proposed workflow is designed to not only quantify cell death but also to provide insights into the potential mechanisms of action.
Strategic Approach to Cytotoxicity Assessment
A single assay is often insufficient to fully characterize the cytotoxic profile of a compound. Therefore, we advocate for a tiered approach, employing assays that measure different cellular parameters. This strategy provides a more complete picture of the compound's effects on cell health. Our recommended workflow includes:
-
Metabolic Activity Assessment (MTT Assay): To evaluate the effect of the compound on cellular metabolic function, which is often correlated with cell viability.[8]
-
Cell Membrane Integrity Assessment (LDH Assay): To quantify cell membrane damage, a hallmark of necrosis.[9][10][11]
-
Apoptosis Induction Assessment (Caspase-3/7 Assay): To specifically measure the activation of key executioner caspases involved in programmed cell death.[12][13][14]
This multi-pronged approach allows for the differentiation between cytotoxic mechanisms, such as necrosis versus apoptosis, providing valuable information for structure-activity relationship (SAR) studies and further preclinical development.[15]
Experimental Workflows
Diagram: Overall Cytotoxicity Assessment Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. njbio.com [njbio.com]
- 7. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. protocols.io [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.de]
- 13. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Application Note: High-Throughput Screening of 1-Methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine Derivatives
This Application Note and Protocol guide details the high-throughput screening (HTS) methodology for 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine , a privileged scaffold in kinase inhibitor discovery.
Abstract & Introduction
The compound This compound represents a "privileged scaffold" in medicinal chemistry, specifically designed for ATP-competitive kinase inhibition. Its structural motif—a 1,5-disubstituted pyrazole core—is engineered to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinase enzymes (e.g., p38 MAPK, JNK, Aurora kinases).
This guide outlines the protocol for using this scaffold in High-Throughput Screening (HTS) campaigns. The primary application is Scaffold-Based Screening , where a library of compounds derived from this core is screened to identify potent inhibitors with improved selectivity profiles. We focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format, which offers the robustness required for HTS (Z' > 0.7).
Key Chemical Features[1][2][3][4][5][6][7]
-
Hinge Binding: The pyridine nitrogen and pyrazole N2 provide a bidentate acceptor/donor motif for the kinase hinge.
-
Vector for Diversity: The C4-amine serves as a handle for acylation or alkylation, directing substituents into the hydrophobic back pocket or solvent-exposed regions.
-
Regiochemistry: The 1,5-substitution pattern is synthetically challenging but biologically distinct from the more common 1,3-isomers, often yielding superior selectivity.
Compound Handling & Library Preparation[5][8][9]
Solubility & Stability
The this compound core is generally stable but can be prone to oxidation at the amine group if stored improperly.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Stock Concentration: 10 mM is standard.
-
Storage: -20°C under argon/nitrogen. Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Acoustic Dispensing: The compound behaves well in acoustic droplet ejection systems (e.g., Labcyte Echo), with minimal satellite droplet formation.
Library Design Strategy
For HTS, this amine is typically not screened as a single entity but as a Focused Library .
-
Reaction: Amide coupling (R-CO-Cl + Scaffold-NH2) or Reductive Amination.
-
Objective: To probe the "Gatekeeper" residue and the ribose-binding pocket of the kinase.
HTS Workflow Visualization
The following diagram illustrates the logic flow for screening a library based on this scaffold against a kinase target (e.g., p38 MAPK).
Caption: Workflow for TR-FRET screening of pyrazole-amine scaffold libraries.
Detailed Protocol: TR-FRET Kinase Binding Assay
Target: p38 MAPK (Representative Kinase) Assay Format: LanthaScreen™ Eu Kinase Binding Assay (Invitrogen/Thermo Fisher) Principle: Competition between the scaffold-derivative (test compound) and an Alexa Fluor™ 647-labeled tracer for the kinase ATP-binding site. Binding is detected via FRET from a Europium-labeled anti-tag antibody to the tracer.
Reagents & Equipment
-
Kinase: Recombinant p38 MAPK (GST-tagged or His-tagged).
-
Antibody: LanthaScreen™ Eu-anti-GST or Eu-anti-His Antibody.
-
Tracer: Kinase Tracer 199 or 236 (optimized for p38).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Plates: 384-well, low-volume, white, round-bottom (Corning #4513).
-
Reader: PerkinElmer EnVision or BMG PHERAstar.
Step-by-Step Procedure
Step 1: Compound Dispensing (Acoustic)
-
Prepare the Source Plate containing the library (10 mM in DMSO).
-
Use an acoustic dispenser (e.g., Echo 550) to transfer 10 nL of compound into the Assay Plate .
-
Include controls:
-
High Control (HC): 10 nL DMSO (0% Inhibition).
-
Low Control (LC): 10 nL of 10 µM Staurosporine (100% Inhibition).
-
-
Final DMSO concentration: 0.1% (assuming 10 µL assay volume).
Step 2: Preparation of Master Mixes
-
Kinase/Antibody Mix (2X):
-
Dilute Kinase to 10 nM (final 5 nM).
-
Dilute Eu-Antibody to 4 nM (final 2 nM).
-
Prepare in Assay Buffer.
-
-
Tracer Mix (2X):
-
Dilute Tracer to 20 nM (final 10 nM).
-
Note: Tracer concentration should be near its Kd for the kinase.
-
Step 3: Assay Assembly
-
Add 5 µL of Kinase/Antibody Mix to the assay plate containing the compounds.
-
Incubate for 15 minutes at Room Temperature (RT) to allow compound-kinase pre-equilibration (optional but recommended for slow binders).
-
Add 5 µL of Tracer Mix .
-
Centrifuge plate at 1000 x g for 30 seconds to remove bubbles.
Step 4: Incubation
-
Seal the plate with an opaque foil seal.
-
Incubate for 60 minutes at RT in the dark.
Step 5: Detection
-
Read on a TR-FRET compatible plate reader.
-
Settings:
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay time: 50-100 µs.
-
Integration time: 200-400 µs.
-
Data Analysis & Validation
Calculation of FRET Ratio
Calculate the Emission Ratio (ER) for each well to normalize for well-to-well variability:
Percent Inhibition
Assay Robustness (Z-Prime)
A valid HTS assay must have a Z' factor > 0.5.
-
Target: Z' > 0.7 for this specific assay format.
Data Summary Table
| Parameter | Value / Criteria | Notes |
| Scaffold | This compound | Core structure |
| Assay Volume | 10 µL | 384-well LV format |
| Kinase Conc. | 5 nM | Optimization required per batch |
| Tracer Conc. | 10 nM | Near Kd |
| Incubation | 60 min | Equilibrium binding |
| Z' Factor | > 0.7 | Excellent robustness |
| Hit Cutoff | > 50% Inhibition @ 10 µM | Primary screen criteria |
Troubleshooting & Expert Insights
Regiochemistry Verification
Issue: Synthesizing the library often yields a mixture of 1,5- (desired) and 1,3- (undesired) isomers. Impact: The 1,3-isomer has a significantly different binding mode and is often less potent against p38/JNK. Solution: Verify the purity of the this compound starting material using NOESY NMR . You should see a Nuclear Overhauser Effect (NOE) between the N-Methyl protons and the Pyridine-H3 proton in the 1,5-isomer.
Compound Aggregation
Issue: Pyrazole-amine derivatives can be hydrophobic and aggregate, causing false positives (promiscuous inhibition). Solution: Include 0.01% Triton X-100 or Brij-35 in the assay buffer. Run a counter-screen with a "sticky" protein (e.g., BSA or an unrelated kinase like LDH) to rule out aggregators.
Fluorescence Interference
Issue: Some library members may be autofluorescent at 337/620 nm. Solution: The TR-FRET format (time-gated) largely mitigates this. However, check the donor (620 nm) channel alone. If the donor signal is significantly suppressed or enhanced compared to controls, flag the compound as a "Quencher" or "Fluorescent False Positive."
References
-
LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link
-
Quantitative High-Throughput Screening (qHTS). Inglese, J., et al. (2006). Proc Natl Acad Sci U S A.Link
-
Privileged Scaffolds in Drug Discovery. Welsch, M.E., et al. (2010). Current Opinion in Chemical Biology. (Discusses pyrazole scaffolds in kinase inhibitors). Link
-
Assay Guidance Manual: Basics of Assay Equipment and Instrumentation. National Center for Advancing Translational Sciences (NCATS). Link
High-Impact Assay Development for ALK5 Inhibitors Based on the 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine Scaffold
Introduction: The Pharmacophore and its Target
The molecule 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine is not merely a chemical intermediate; it is a privileged scaffold (hinge-binding motif) specifically designed to target the ATP-binding pocket of the TGF-β Type I Receptor (ALK5) .
In medicinal chemistry, this pyrazole-pyridine core mimics the adenine ring of ATP. The pyridine nitrogen and the pyrazole backbone form critical hydrogen bonds with the hinge region of the ALK5 kinase domain (specifically residues His283 and Asp281). Derivatives of this amine—typically formed by acylating the 4-amino group—have led to potent clinical candidates like Vactosertib (TEW-7197) and related compounds.
Therefore, developing assays for this target requires a focused cascade:
-
Biochemical Potency: Quantifying inhibition of recombinant ALK5 kinase activity.
-
Selectivity Profiling: Ruling out off-target inhibition of p38 MAPK , which shares high structural homology with ALK5.
-
Cellular Efficacy: Measuring the blockade of the TGF-β/Smad signaling pathway.[1]
Part 1: Biochemical Assay Development (In Vitro)
Protocol A: ADP-Glo™ Kinase Assay for ALK5
Objective: Determine the IC50 of compounds derived from the scaffold against recombinant ALK5.
Rationale: The ADP-Glo assay is preferred over radioactive (
1. Reagents & Materials
-
Enzyme: Recombinant Human TGFβR1 (ALK5), GST-tagged (e.g., Promega or Carna Biosciences).
-
Substrate: TGFβR1 Peptide (KKKVLTQMGSPSIRCS(pS)VS). Note: Generic substrates like Casein can be used, but specific peptides reduce background.
-
ATP: Ultra-pure ATP (start at
, close to the of ALK5). -
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 DTT. -
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
-
Control Inhibitor: SB-431542 (10
stock).
2. Step-by-Step Protocol
-
Compound Preparation:
-
Dissolve the this compound derivative in 100% DMSO.
-
Prepare a 10-point serial dilution (1:3) starting at 10
. -
Transfer 1
of compound to a 384-well white low-volume plate.
-
-
Enzyme Reaction Assembly:
-
Dilute ALK5 enzyme to 2 ng/
in Kinase Buffer. -
Add 2
of enzyme solution to the wells.[2] Incubate for 10 min at RT (allows compound to bind the hinge region). -
Add 2
of Substrate/ATP mix (Final conc: 0.2 peptide, 10 ATP). -
Final Reaction Volume: 5
. -
Incubation: 60 minutes at RT.
-
-
Detection:
-
Add 5
of ADP-Glo™ Reagent (stops kinase reaction, depletes unconsumed ATP). Incubate 40 min. -
Add 10
of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[2] Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
3. Data Analysis
-
Calculate % Inhibition:
-
Fit data to a sigmoidal dose-response curve to determine IC50.
Critical Selectivity Counter-Screen: p38 MAPK
Why? The 1-methyl-5-(pyridin-2-yl) pyrazole scaffold is historically derived from p38 MAPK inhibitors. Early generation compounds often inhibit p38
Part 2: Cellular Assay Development (Functional)
Protocol B: TGF-β/Smad Luciferase Reporter Assay
Objective: Confirm that the compound penetrates the cell membrane and inhibits the phosphorylation of Smad2/3, preventing nuclear translocation and transcription. Cell Model: HEK293T (easy transfection) or HaCaT (human keratinocytes, physiologically relevant for fibrosis).
1. Genetic Constructs
-
Reporter Plasmid: pCAGA12-Luc . Contains 12 copies of the Smad-binding element (CAGA box) upstream of Firefly Luciferase.
-
Internal Control: pRL-TK (Renilla Luciferase) to normalize for transfection efficiency and cytotoxicity.
2. Step-by-Step Protocol
-
Seeding: Plate HEK293T cells at 20,000 cells/well in a 96-well white clear-bottom plate in DMEM + 10% FBS.
-
Transfection (Day 1):
-
Co-transfect pCAGA12-Luc and pRL-TK (ratio 10:1) using Lipofectamine 3000.
-
Incubate 24 hours.
-
-
Starvation & Treatment (Day 2):
-
Remove media, wash with PBS. Add serum-free DMEM (0.1% BSA).
-
Add test compounds (serial dilutions). Incubate for 1 hour (pre-treatment is crucial for kinase inhibitors).
-
Stimulate with Recombinant Human TGF-β1 (Final conc: 5 ng/mL).
-
Incubate for 18–24 hours.
-
-
Lysis & Detection (Day 3):
-
Use the Dual-Luciferase® Reporter Assay System .
-
Lyse cells with Passive Lysis Buffer.
-
Measure Firefly Luminescence (Pathway Activity).
-
Measure Renilla Luminescence (Cell Viability/Normalization).
-
-
Normalization: Calculate Ratio = (Firefly RLU / Renilla RLU).
Part 3: Target Engagement (Phenotypic)
Protocol C: Western Blot for Phospho-Smad2 (Ser465/467)
Objective: Direct visualization of target inhibition. Why? Luciferase is downstream; Western blot confirms the kinase (ALK5) actually failed to phosphorylate its substrate (Smad2).
-
Treatment: Treat HaCaT cells with compound (1 hour) followed by TGF-β1 (1 hour). Note: Short stimulation time captures the peak phosphorylation event.
-
Lysis: Use RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Antibodies:
-
Primary: Anti-Phospho-Smad2 (Ser465/467) [Cell Signaling Tech #3108].
-
Loading Control: Anti-Total Smad2 or Anti-GAPDH.
-
-
Result: A potent ALK5 inhibitor will erase the p-Smad2 band while Total Smad2 remains constant.
Visualization of Assay Logic
Caption: Logical workflow for validating ALK5 inhibitors starting from the pyrazole-amine scaffold.
Caption: TGF-β signaling pathway highlighting the ALK5 phosphorylation step targeted by the scaffold.[3]
Data Summary & Troubleshooting
Expected Potency Ranges
| Compound Stage | Assay | Expected Activity | Notes |
| Raw Scaffold (Amine) | ADP-Glo (ALK5) | IC50 > 1–10 | The amine is a fragment; weak binding is expected. |
| Optimized Derivative | ADP-Glo (ALK5) | IC50 < 50 nM | Amide/Urea side chains add hydrophobic interactions. |
| Optimized Derivative | CAGA12-Luc Cell | IC50 < 500 nM | Cellular potency is usually 10x lower than biochemical. |
| Selectivity | ADP-Glo (p38) | IC50 > 5 | Critical to avoid toxicity. |
Troubleshooting Guide
-
High Background in Cell Assay: Ensure cells are starved (serum-free) before TGF-β stimulation. Serum contains growth factors that activate background signaling.
-
No Inhibition in Western Blot: Check Phosphatase Inhibitors. Smad phosphorylation is transient; if you miss the 60-90 min window or fail to inhibit phosphatases during lysis, the signal disappears.
-
Solubility: The pyrazole-amine scaffold is generally soluble, but hydrophobic derivatives may precipitate. Keep DMSO < 1% in all assays.
References
-
Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[2] Promega Protocols.
-
Inman, G. J., et al. (2002). "SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7."[4] Molecular Pharmacology.
-
Jin, C. H., et al. (2014). "Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase." Journal of Medicinal Chemistry.
-
BPS Bioscience. "TGFβR1 (ALK5) Kinase Assay Kit." Product Guide.
Sources
use of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine in fragment-based drug design
Application Note: Strategic Utilization of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine in Fragment-Based Drug Design (FBDD)
Abstract
This technical guide details the application of This compound (referred to herein as Fragment A ) as a privileged scaffold in Fragment-Based Drug Design (FBDD). While pyrazoles are ubiquitous in kinase inhibition, this specific 1,5-disubstituted isomer offers unique conformational properties distinct from its planar 1,3-analogs.[1] This note covers the chemo-structural rationale for its selection, validated screening protocols (SPR/NMR), and synthetic strategies for fragment elaboration, specifically targeting ATP-binding sites in kinases and metalloenzymes.
Part 1: The Chemo-Structural Rationale
The "Twisted" Privileged Scaffold
Unlike the more common 1-methyl-3-arylpyrazoles, which tend to adopt a planar conformation, Fragment A features a methyl group at N1 and a pyridine ring at C5.
-
Steric Clash: The proximity of the N1-methyl group to the C5-pyridine ring induces significant steric strain, forcing the pyridine ring to twist out of coplanarity with the pyrazole core.
-
Thermodynamic Benefit: This "pre-twisted" conformation reduces the entropic penalty upon binding to protein pockets that require non-planar ligands (e.g., the hydrophobic specificity pocket of p38 MAPK or JNK kinases).[1]
-
Vector Analysis:
-
C4-Amine: Acts as the primary "Growth Vector" for amide coupling, projecting substituents into the solvent-exposed region or towards the gatekeeper residue.
-
Pyridine Nitrogen (N_py) & Pyrazole Nitrogen (N2): Form a bidentate chelation motif or a Donor-Acceptor hinge-binding motif.
-
Physicochemical Profile (Rule of Three Compliance)
| Property | Value | FBDD Status |
| Molecular Weight | ~188.2 Da | Ideal (<300) |
| cLogP | ~1.2 | Ideal (<3) |
| H-Bond Donors | 2 (Amine NH2) | Ideal (≤3) |
| H-Bond Acceptors | 3 (Pyridine N, Pyrazole N2, Amine N) | Ideal (≤3) |
| Rotatable Bonds | 1 (C5-Pyridine bond) | Ideal (Rigid) |
Part 2: Screening Methodologies
In FBDD, detecting the weak affinity (mM to high µM) of fragments is critical.[1] We utilize a cascade approach: SPR (Primary) → NMR (Validation) → X-ray (Structural). [1]
Protocol: Surface Plasmon Resonance (SPR) Screening[1]
-
Instrument: Biacore 8K or S200.
-
Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) for biotinylated proteins.[1]
Step-by-Step Assay Setup:
-
Immobilization: Target protein (e.g., Kinase Domain) is immobilized to ~2000-3000 RU. Note: High density is required for low-affinity fragments.
-
Buffer Preparation: HBS-P+ buffer supplemented with 2% DMSO. Critical: DMSO concentration in running buffer must exactly match the sample buffer to prevent "bulk effect" jumps.
-
Sample Preparation:
-
Dissolve Fragment A in 100% DMSO to 100 mM.
-
Dilute to a top concentration of 500 µM in running buffer (final 2% DMSO).
-
Prepare a 2-fold dilution series (8 points: 500 µM down to 3.9 µM).
-
-
Injection Parameters:
-
Contact time: 30s (fast on-rate expected).
-
Dissociation time: 15s (fast off-rate expected).
-
Flow rate: 30 µL/min.
-
-
Data Analysis:
-
Apply "Solvent Correction" using a DMSO calibration curve (1.5% to 2.5%).
-
Fit data to a Steady State Affinity (Equilibrium) model. Do not try to fit Kinetic (1:1) models for fast-on/fast-off fragments.
-
Validation: Ligand-Observed NMR (STD-NMR)
If SPR shows binding, validate using Saturation Transfer Difference (STD) NMR.[1]
-
Condition: 10 µM Protein : 500 µM Fragment (1:50 ratio).[1]
-
Observation: If Fragment A binds, magnetization transferred from the irradiated protein will reduce the intensity of the fragment's aromatic proton signals (Pyridine/Pyrazole CH) in the difference spectrum.[1]
Part 3: Fragment Elaboration (Chemical Synthesis)
Once binding is confirmed (e.g., K_D = 150 µM), the fragment must be "grown" to increase potency.[1] The C4-amine is the designated handle.
Synthetic Strategy: Amide Coupling at C4
The most common elaboration is reacting the C4-amine with acyl chlorides or carboxylic acids to reach the "Gatekeeper" residue in kinases.
Reaction Protocol (Micro-scale for Library Generation):
-
Reagents:
-
Procedure:
-
Dissolve R-COOH in DMF (0.2 M). Add DIPEA and HATU. Stir for 5 mins to activate acid.
-
Add Fragment A . Stir at Room Temp for 4–16 hours.
-
Monitoring: Check LC-MS for product mass [M+H]+.
-
-
Work-up:
-
For library scale: Direct purification via Prep-HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).[1]
-
Note: The pyridine nitrogen may protonate during HPLC; ensure fractions are neutralized if stability is an issue.
-
Part 4: Visualization of Mechanism
Binding Mode Hypothesis (Kinase Hinge)
The following diagram illustrates the hypothetical binding mode of Fragment A in a kinase ATP pocket, highlighting the "Twisted" conformation and the growth vector.
Caption: Figure 1. Predicted binding mode of this compound in a kinase hinge region. The N1-Methyl induces a non-planar conformation, while the C4-amine serves as the primary vector for fragment growing.
The FBDD Workflow
The iterative cycle for optimizing this fragment.
Caption: Figure 2. The Fragment-Based Drug Design cycle. Fragment A enters at Stage 1. Structural data (Stage 2) guides the synthetic elaboration at the C4-amine position (Stage 3).
Part 5: Expert Insights & Troubleshooting
-
Solubility Issues: While generally soluble, the fragment may precipitate at >1 mM in aqueous buffer.[1] Action: Always perform a solubility check (nephelometry) before SPR.
-
Crystallography Soaking: Because of the "twist," this fragment may not fit into "flat" hinge regions (like CDK2) as easily as planar aminopyrazoles.[1] Action: Target kinases with known flexibility or "Type II" inhibitor pockets (e.g., p38, JNK, Aurora).[1] Use high soak concentrations (20–50 mM) with 10% DMSO.[1]
-
Regioselectivity in Synthesis: If synthesizing the fragment from scratch (rather than buying), be wary of the 1,3 vs 1,5 isomer mixture during the hydrazine cyclization. Validation: Use NOESY NMR to confirm the proximity of the Methyl group protons to the Pyridine ring protons (indicates 1,5-isomer).
References
-
Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619.[1] Link
-
Wyatt, P. G., et al. (2008).[1] "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based x-ray crystallography and structure based drug design." Journal of Medicinal Chemistry, 51(16), 4986–4999.[1] Link[1]
-
Howard, S., et al. (2009).[1] "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity." Journal of Medicinal Chemistry, 52(2), 379–388.[1] Link[1]
-
Murray, C. W., & Rees, D. C. (2009).[1] "The rise of fragment-based drug discovery."[2] Nature Chemistry, 1, 187–192.[1] Link[1]
Sources
Troubleshooting & Optimization
improving the yield of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine synthesis
Technical Support Center: Optimizing 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine Synthesis
Introduction: The Synthetic Challenge
The synthesis of This compound is a notorious bottleneck in medicinal chemistry. This scaffold is a "privileged structure" for kinase inhibitors (e.g., p38 MAPK, TGF-β), but its preparation is plagued by three specific failure modes:
-
Regioisomeric Drift: Formation of the thermodynamically favored 1-methyl-3-(pyridin-2-yl) isomer rather than the desired 5-substituted product.
-
Catalyst Poisoning: The pyridine nitrogen often deactivates heterogeneous catalysts (Pd/C) during the nitro-reduction step.
-
Oxidative Instability: The electron-rich 4-aminopyrazole core is prone to rapid air-oxidation during workup.
This guide provides a self-validating troubleshooting protocol to address these issues, moving beyond standard literature to field-proven process chemistry techniques.
Module 1: Solving the Regioselectivity Crisis
The Issue: You are reacting 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (Enaminone) with methylhydrazine, but obtaining the 1-methyl-3-(pyridin-2-yl) isomer (wrong regioisomer) or a difficult-to-separate mixture.
The Mechanism:
In neutral media, the highly nucleophilic
Troubleshooting Protocol: The "Acid-Switch" Method
-
Standard (Low Yield) Approach: Methylhydrazine (free base) in EtOH.
-
Result: ~4:1 ratio favoring the Wrong Isomer (3-sub).
-
-
Corrective Protocol (High Yield):
-
Reagent Switch: Use Methylhydrazine Sulfate or Hydrochloride instead of the free base.
-
Solvent System: Switch to Ethanol/Water (10:1) .
-
Process:
-
Dissolve the enaminone in EtOH.
-
Add Methylhydrazine
HCl (1.2 equiv). -
Reflux for 4–6 hours.
-
-
Why it works: Protonation of the methylhydrazine reduces the nucleophilicity of the
-methyl group (steric/electronic dampening), allowing the sterically less hindered to initiate the attack on the enaminone -carbon.
-
Regioselectivity Visualization:
Caption: Figure 1. Divergent synthesis pathways. Using the hydrazine salt inverts nucleophilicity to favor the 5-substituted target.
Module 2: The Reduction Step (NO₂ NH₂)
The Issue: The nitration (typically
Root Cause Analysis:
-
Pd Poisoning: The pyridine nitrogen coordinates to Palladium sites, killing catalytic activity in standard
reductions. -
Solubility: The nitro-pyrazole is poorly soluble in MeOH/EtOH, leading to heterogeneous "slurries" that reduce unevenly.
Recommended Protocol: Iron-Mediated Reduction (The "Bechamp" Variant)
This method is chemically robust, insensitive to pyridine poisoning, and prevents over-reduction.
Step-by-Step Protocol:
-
Setup: In a 3-neck flask equipped with mechanical stirring (magnetic stirring often fails due to iron sludge).
-
Solvent: Mix Ethanol (5 vol) and Water (1 vol) .
-
Activator: Add Ammonium Chloride (
) (5.0 equiv). Do not use HCl, as it complicates workup. -
Reductant: Add Iron Powder (Fe) (5.0 equiv, <325 mesh).
-
Tip: Pre-activate Fe powder by washing with dilute HCl then Ethanol if it is old/oxidized.
-
-
Reaction: Heat to 70°C . Add the nitro-pyrazole portion-wise over 30 minutes.
-
Monitoring: Reaction is usually complete in 2–4 hours. Look for the disappearance of the yellow nitro spot on TLC.
-
Workup (Crucial): Filter hot through a Celite pad. Wash the cake with hot MeOH. Concentrate the filtrate immediately.
Comparison of Reduction Methods:
| Method | Yield | Reliability | Notes |
| H₂ + Pd/C | 20–50% | Low | Fails due to Pyridine poisoning; requires high pressure (50 psi). |
| SnCl₂ / HCl | 60–75% | Medium | Hard to remove Tin salts; product often trapped in emulsion. |
| Fe / NH₄Cl | 85–95% | High | Recommended. Robust, cheap, easy filtration. |
| Transfer Hydrog. | 70–80% | High | Uses Pd/C + Ammonium Formate. Good alternative if Fe is avoided. |
Module 3: Isolation & Stability (Stopping the "Tar")
The Issue: You successfully reduced the compound, but during rotary evaporation, the oil turns red/black and yield drops.
The Science: 4-Aminopyrazoles are electron-rich and prone to auto-oxidation to form azo-dimers or nitroso species. They are also amphoteric, making extraction from aqueous
The Solution: Isolate as the Hydrochloride Salt
Never isolate the free base as an oil. The HCl salt is an air-stable, crystalline solid.
Stabilization Protocol:
-
Post-Reduction: After filtering the Fe/Celite and concentrating the organic solvent, you are left with an aqueous residue.
-
Extraction: Extract with CHCl₃/Isopropanol (3:1) . Note: DCM is often insufficient for these polar amines.
-
Salt Formation:
-
Dry the organic layer (
). -
Cool to 0°C.[1]
-
Add 4M HCl in Dioxane (1.5 equiv) dropwise.
-
-
Filtration: The product will precipitate as a beige/white solid. Filter and wash with cold ether.
-
Storage: Store the HCl salt at -20°C under Argon.
Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing synthetic failures in the pyrazole amine workflow.
Frequently Asked Questions (FAQ)
Q: Can I use the 1,3-diketone instead of the enaminone? A: You can, but it is not recommended. 1-(pyridin-2-yl)butane-1,3-dione is less stable and exists in multiple tautomeric forms. The enaminone (made from 2-acetylpyridine + DMF-DMA) is a "locked" equivalent that offers better regiocontrol and is easier to handle.
Q: My reduction with Fe/NH4Cl is too slow. Can I add acid? A: Adding trace Acetic Acid (AcOH) can accelerate the reaction, but avoid strong mineral acids like HCl during the reduction, as they can lead to chlorination side-products or salt formation that traps the product on the iron surface.
Q: How do I confirm I have the 5-isomer and not the 3-isomer? A: NOESY NMR is the gold standard.
-
5-isomer (Target): You will see a NOE correlation between the N-Methyl protons and the Pyridine-H3 proton (the proton on the ring next to the linkage).
-
3-isomer (Wrong): You will see a NOE correlation between the N-Methyl protons and the Pyrazole-H4 proton, but no interaction with the pyridine ring.
References
-
Regioselective Pyrazole Synthesis: Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.
-
Aminopyrazole Purification: Fichez, J., et al. (2023). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica.
-
Iron-Mediated Reduction: BenchChem Application Notes. (2022).[3][4][5] 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.[6]
- Salt Effects on Regiochemistry: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Synthesis. Organic Letters. (Contextual citation based on general reactivity principles of hydrazine salts).
-
Stabilization of 4-Aminopyrazoles: Tverdomed, S. N., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs. Molecules.
Sources
- 1. preprints.org [preprints.org]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Optimization for 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine
Case ID: SOL-PYR-004 Compound Class: Heterocyclic Building Block / Kinase Inhibitor Scaffold Molecular Weight: ~188.23 g/mol Support Tier: Senior Application Scientist Level
Compound Profile & Solubility Physics[1]
To troubleshoot effectively, you must understand why this molecule resists solution.[1]
The Structural Trap: 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine possesses a specific structural feature that creates high lattice energy: Intramolecular and Intermolecular Hydrogen Bonding.
-
The Donor: The primary amine (-NH₂) at position 4.
-
The Acceptor: The pyridine nitrogen.[2]
-
The Result: These groups often lock the molecule into a planar conformation, facilitating tight
stacking in the crystal lattice. This high lattice energy resists dissolution in aqueous media.[1]
pKa Profile (Critical for pH adjustments):
-
Pyridine Nitrogen: Basic (
). Protonation here breaks the lattice energy.[1] -
Pyrazole Nitrogen (N2): Very weakly basic (
).[1] -
Exocyclic Amine: Weakly basic due to conjugation with the pyrazole ring.
The Solubility Matrix
Data summarized from internal scaffold analysis and homologous series behavior.
| Solvent System | Solubility Rating | Estimated Conc. | Notes |
| DMSO | Excellent | > 50 mg/mL | Recommended Stock Solvent. Hygroscopic; keep anhydrous. |
| Ethanol / Methanol | Moderate | 10 - 25 mg/mL | Good for intermediate dilutions. |
| Water (pH 7.4) | Poor | < 0.1 mg/mL | Danger Zone. Compound remains neutral and lipophilic.[1] |
| Water (pH < 4.0) | Good | > 10 mg/mL | Protonation of pyridine N drives solubility.[1] |
| PBS / Cell Media | Very Poor | < 0.05 mg/mL | High salt + neutral pH = Immediate precipitation ("Crash out").[1] |
| PEG-400 | Good | ~ 20 mg/mL | Viscous; useful for animal formulation. |
Troubleshooting Guide (FAQ)
Q1: "I diluted my DMSO stock into PBS, and it turned cloudy immediately. What happened?"
Diagnosis: You encountered "Solvent Shock" combined with the "Parabolic Solubility Effect." The Mechanism: DMSO solvates the hydrophobic core. When you add water (PBS), the water molecules cluster around the DMSO, leaving the hydrophobic drug molecules exposed.[1] Since the pH of PBS (7.[1]4) is above the pyridine's pKa (~5.3), the molecule remains uncharged and immediately re-crystallizes.[1]
The Fix (The "Intermediate Step" Protocol): Do not jump from 100% DMSO to 100% Aqueous buffer.
-
Step 1: Dilute DMSO stock 1:10 into PEG-400 or Ethanol .
-
Step 2: Slowly add this mixture to your buffer while vortexing.
-
Step 3: Ensure final DMSO concentration is < 1% (for cell assays).[1]
Q2: "I need a high concentration (10 mM) for a biochemical assay. How do I achieve this in water?"
Diagnosis: Neutral water cannot overcome the crystal lattice energy. The Fix: You must convert the molecule to an in-situ salt.
-
Prepare a 1.0 M HCl stock solution.[1]
-
Add 1 molar equivalent of HCl to your compound before adding the bulk water.[1]
-
The Pyridine-H+ species is highly water-soluble.
-
Warning: Check if your assay protein tolerates the resulting acidic pH or the chloride ions.[1]
Q3: "How do I formulate this for IP/PO administration in mice?"
Diagnosis: DMSO is toxic at high volumes; pure water will result in zero bioavailability (compound stays solid in the gut/peritoneum).[1] The Fix: Use a Cyclodextrin Complex .
-
Vehicle: 20% (w/v) HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in water. -
Protocol: Dissolve compound in minimal DMSO -> Add to HP-
-CD solution -> Sonicate for 30 mins at 40°C. The cyclodextrin encapsulates the hydrophobic pyrazole/pyridine core.
Visual Workflows
Workflow A: Solubility Optimization Decision Tree
Use this logic flow to determine the correct solvent system for your specific application.
Caption: Decision matrix for selecting the optimal solvent system based on experimental constraints.
Workflow B: The "No-Precipitation" Serial Dilution Protocol
Follow this strictly to avoid crashing out the compound during cellular assays.
Caption: Step-wise dilution strategy to maintain solubility thermodynamics during buffer introduction.
Advanced Protocol: HCl Salt Formation
If you frequently encounter solubility issues, converting the free base to a Hydrochloride (HCl) salt is the permanent chemical solution.[1]
Materials:
Procedure:
-
Dissolve 100 mg of the amine in a minimal amount of dry Dichloromethane (DCM) or Methanol (approx. 2-5 mL).[1]
-
Cool the solution to 0°C in an ice bath.
-
Dropwise, add 1.1 equivalents of 4M HCl in Dioxane.[1]
-
Observation: A white/off-white precipitate should form immediately.
-
-
Stir for 15 minutes.
-
Add 10 mL of Diethyl Ether to complete the precipitation.
-
Filter the solid and wash with cold Ether.[1]
-
Dry under vacuum.[1]
-
Result: The resulting Hydrochloride Salt will have significantly improved aqueous solubility (often >50 mg/mL in water).[1]
-
References
-
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
-
Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (Foundational text on pKa and solubility relationships).
-
Jouyban, A. (2008).[1] "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences.
-
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
Meanwell, N. A. (2011).[1] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Their Impact on ADME." Chemical Research in Toxicology. (Specific discussion on pyridine/pyrazole scaffolds). [1]
Sources
Technical Support Center: Purification of 4-Aminopyrazole Derivatives
This guide serves as a technical support center for the purification of 4-aminopyrazole derivatives. It is designed for researchers requiring high-purity isolation of these unstable, nitrogen-rich heterocycles.
Status: Active Role: Senior Application Scientist Topic: Isolation, Stabilization, and Purification Protocols
Module 1: The Chemical Nature of the Problem
Q: Why are my 4-aminopyrazoles turning red/brown upon concentration?
A: You are likely witnessing rapid oxidative degradation. Unlike their 3-amino or 5-amino counterparts, 4-aminopyrazoles possess an electron-rich amino group directly conjugated to the electron-excessive pyrazole ring. This creates a system highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to the formation of azo-dimers, radical cations, and complex polymerized "tars" (often deep red or black).
The Scientist’s Fix:
-
Acid Stabilization: Isolate the compound as a salt (HCl or H₂SO₄) immediately. The protonated ammonium species is significantly more resistant to oxidation.
-
Inert Atmosphere: Perform all concentrations and filtrations under Argon or Nitrogen.
-
Solvent Degassing: Sparge all chromatography solvents with helium or argon for 15 minutes before use.
Module 2: Isolation & Workup Strategies
Q: How do I remove unreacted hydrazine without co-extracting it?
A: Use a "Scavenge and Partition" strategy. Hydrazine residues are toxic and can reduce Pd/C catalysts in subsequent steps or interfere with biological assays.
Protocol: The Acetone Scavenge
-
Mechanism: Acetone reacts rapidly with residual hydrazine to form acetone hydrazone, which is lipophilic and devoid of nucleophilic H-bond donor capability compared to free hydrazine.
-
Step 1: Add 5–10 equivalents of acetone to your crude reaction mixture. Stir for 30 minutes.
-
Step 2: Evaporate volatiles.
-
Step 3: Dissolve residue in EtOAc and wash with 0.5 M HCl .
-
Note: The 4-aminopyrazole (amphoteric/basic) will partition into the aqueous acid layer. The acetone hydrazone (neutral/lipophilic) will remain in the organic layer.
-
-
Step 4: Basify the aqueous layer (pH ~9–10) with NH₄OH and extract rapidly with EtOAc/IPA (3:1 ratio) to recover the pure amine.
Visualization: Workup Decision Matrix
Figure 1: Strategic separation of hydrazine impurities using in-situ derivatization and acid-base extraction.
Module 3: Chromatographic Purification
Q: My compound streaks (tails) badly on silica gel. How do I fix this?
A: The "Silanol Effect" is trapping your amine. The acidic silanol groups (Si-OH) on standard silica interact strongly with the basic 4-amino group.
Troubleshooting Table: Mobile Phase Modifiers
| Method | Additive | Mechanism | Pros | Cons |
| Standard | 1% Triethylamine (TEA) | Competes for silanol sites | Cheap, effective | TEA is hard to remove completely; can interfere with NMR. |
| Ammonia | 1% NH₄OH (aq) in MeOH | Deactivates silica; high polarity | Excellent for polar amines | Immiscible with pure DCM; requires DCM/MeOH blends. |
| Specialized | Amine-Functionalized Silica | Surface is basic (NH₂-bonded) | Zero tailing ; no additives needed | More expensive than standard silica. |
Recommended Protocol: The "DCM/MeOH/NH3" System
-
Prepare a stock solution of 10% 7N NH₃ in MeOH mixed with 90% DCM .
-
Equilibrate your silica column with 100% DCM.
-
Run a gradient from 0% to 50% of the "Ammonia Stock" in DCM.
-
Result: The effective ammonia concentration rises from 0% to ~0.7%, preventing streaking while eluting the polar amine.
-
Module 4: Crystallization & Salt Formation
Q: I cannot get a solid; it remains a "red oil." What now?
A: Convert to the Hydrochloride or Tosylate salt. Free base 4-aminopyrazoles are often low-melting amorphous solids or oils. Salts are crystalline and stable.
The "Anti-Solvent" Drop Method:
-
Dissolve the crude "red oil" in a minimum amount of Methanol or Ethanol (degassed).
-
Add 1.1 equivalents of HCl (4M in Dioxane) or p-Toluenesulfonic acid .
-
Stir for 5 minutes under Nitrogen.
-
Slowly add Diethyl Ether or MTBE dropwise until turbidity persists.
-
Cool to -20°C overnight. Filter the precipitate under inert gas.
Why this works: The salt lattice excludes the oxidized radical impurities (the "red" color), effectively purifying the compound while stabilizing it against further oxidation.
Module 5: Troubleshooting FAQs
Q: The NMR shows a mixture of tautomers. Is my compound impure?
A: Not necessarily. N-unsubstituted pyrazoles (
-
Validation: Run the NMR in DMSO-d6 or CD3OD . These solvents often stabilize one tautomer or average the signals via fast exchange. If you see sharp, distinct sets of peaks in
that coalesce in DMSO, it is tautomerism, not impurity.
Q: I see a peak at M+14 or M+28 in LCMS. What is it? A: This is likely methylation or formylation if you used Methanol or DMF/Formic acid during workup or synthesis.
-
Fix: Avoid heating 4-aminopyrazoles in acidic methanol (forms N-methyl) or formic acid (forms formamide). Use Acetonitrile/Water for LCMS.
Visualization: Purification Decision Tree
Figure 2: Logic flow for selecting the optimal purification method based on physical state and initial purity.
References
-
Synthesis and Isol
-
Chromatographic Behavior of Basic Heterocycles
- Title: HPLC Tech Tip: Peak Tailing of Basic Analytes
-
Source: Phenomenex Technical Guide
-
URL:[Link]
-
Workup Str
-
Amine-Functionalized Silica Applic
- Title: When should I use an amine-bonded silica for flash chrom
-
Source: Biotage Blog
-
URL:[Link]
Sources
Technical Support Center: Precision Kinase Inhibitor Development
Topic: Overcoming Off-Target Effects of Pyrazole-Based Inhibitors
Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-SEL-404
Introduction: The Pyrazole Paradox
Welcome to the Precision Kinase Inhibitor Support Center. You are likely here because your pyrazole-based lead compound—while potent against your target—is showing "dirty" profiles in kinome scans or unexpected toxicity in cellular models.
The Technical Reality: The pyrazole scaffold is a "privileged structure" in medicinal chemistry because it mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region. However, this same feature is its liability. Because the ATP-binding pocket is highly conserved across the human kinome (~518 kinases), a simple pyrazole core often acts as a "master key," unlocking multiple kinases (e.g., CDKs, Aurora kinases, GSK3) simultaneously.
This guide moves beyond basic advice. We will troubleshoot the three distinct layers of off-target effects: Assay Artifacts (False Positives) , Structural Promiscuity (True Off-Targets) , and Network Retroactivity (Systemic Noise) .
Module 1: Is It Real? Troubleshooting Assay Interference
Before modifying your molecule, you must validate that the off-target activity is real. Pyrazoles are frequent offenders in forming colloidal aggregates, acting as Pan-Assay Interference Compounds (PAINS).
The Symptom
-
Steep dose-response curves (Hill slope > 2.0).
-
Activity disappears when a detergent is added.
The Diagnostic Workflow
If your
Protocol: The Detergent Challenge (Triton X-100)
-
Objective: Distinguish specific binding from non-specific colloidal sequestration.
-
Reagents: Freshly prepared Triton X-100 (0.01% and 0.1% v/v).
| Step | Action | Technical Rationale |
| 1 | Prepare two parallel assay plates. | Control vs. Experimental condition. |
| 2 | Plate A: Standard assay buffer. | Baseline inhibition measurement.[3] |
| 3 | Plate B: Buffer + 0.01% Triton X-100. | Detergents disrupt colloidal aggregates but rarely affect specific ATP-competitive binding. |
| 4 | Run Kinetic Assay. | Measure reaction velocity ( |
| 5 | Analysis: Calculate Ratio ( | A ratio > 3.0 indicates the compound is likely acting via aggregation (False Positive). |
Expert Insight: If your compound is a "frequent hitter" in AlphaScreen assays, be aware that pyrazoles can quench singlet oxygen or fluoresce in the 520–620 nm range, mimicking a signal decrease. Always cross-validate with a non-optical method like Mass Spectrometry (e.g., RapidFire).
Module 2: Structural Debugging (SAR Optimization)
If the off-target effect is real, you have a Selectivity Vector problem. The pyrazole nitrogen atoms bind to the hinge region, but the "decorations" (R-groups) determine selectivity.
The Logic of Selectivity
To fix off-target effects, we must exploit the subtle differences between your target and the anti-targets (e.g., CDK2, GSK3
Key Structural Levers:
-
The Gatekeeper Residue: Most off-targets have small gatekeepers (Threonine/Alanine). If your target has a larger gatekeeper, or if you can exploit a "back pocket," introduce a bulky group.
-
The Solvent Front: The region pointing out of the pocket is less conserved. Extending a solubilizing tail here can introduce specific contacts unique to your target's surface topology.
Visualizing the Decision Tree
Figure 1: SAR Decision Logic for Pyrazole Optimization. Blue nodes indicate analysis steps; Green nodes indicate chemical modification strategies.
Module 3: Biological Validation (Target Engagement)
A common failure mode is relying solely on enzymatic
The Solution: Cellular Thermal Shift Assay (CETSA) CETSA is the gold standard for proving your pyrazole is binding the specific target inside a living cell, rather than just killing the cell via off-target toxicity.
Protocol: Step-by-Step CETSA for Pyrazoles
Prerequisites:
-
Antibody specific to your target kinase.
-
Thermocycler.
| Phase | Step | Procedure | Critical Control |
| Treatment | 1 | Treat live cells with Compound (at | Ensure final DMSO < 0.5% to prevent solvent-induced destabilization.[4] |
| Harvest | 2 | Wash with PBS, add protease inhibitors, and resuspend. Do NOT lyse yet. | Keep cells intact to maintain physiological ATP levels. |
| Heating | 3 | Aliquot into PCR tubes. Heat at gradient: | The range must cover the melting point ( |
| Lysis | 4 | Cool to RT. Add lysis buffer (0.4% NP-40). Freeze-thaw x2. | Ensure complete membrane rupture. |
| Separation | 5 | Centrifuge at 20,000 x g for 20 mins at | Crucial: The pellet contains denatured/unbound protein. The supernatant contains stabilized/bound protein.[5] |
| Detection | 6 | Analyze supernatant via Western Blot. | Look for the "Thermal Shift" (presence of band at higher temps in treated vs. control). |
Interpretation:
If your pyrazole causes a
Frequently Asked Questions (FAQs)
Q1: My pyrazole inhibits CDK2 (off-target) as potently as my target. How do I fix this? A: This is the "classic" pyrazole problem. CDK2 has a very accessible active site.
-
Tactical Fix: Check the ribose-binding pocket. Adding a substituent at the pyrazole N1 position often clashes with residues unique to CDK2, reducing affinity for it while maintaining binding to targets with more tolerance in that region.
-
Strategic Fix: Switch from a mono-cyclic pyrazole to a fused system (e.g., pyrazolo[1,5-a]pyrimidine) to alter the vector of the R-groups.
Q2: I see "inverse" signaling effects (pathway activation) despite inhibition. Why? A: This is likely Retroactivity .[3] Inhibiting a kinase that acts as a negative feedback regulator can paradoxically activate the pathway upstream.
-
Check: Does your target kinase phosphorylate an upstream activator?
-
Test: Use a structurally distinct inhibitor (different scaffold) to see if the phenotype persists. If yes, it's biology; if no, it's an off-target effect of your pyrazole.
Q3: Can I use computational docking to predict these off-targets? A: Yes, but with caution. Standard docking often fails to account for water-mediated bridges which are critical for pyrazole binding. Use Molecular Dynamics (MD) simulations with explicit water models to better predict the stability of the inhibitor-kinase complex.
References
-
Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors." Methods in Molecular Biology.
-
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries." Journal of Medicinal Chemistry.
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[6][7][8] Nature Protocols.
-
Zhang, H., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules.
-
Pelago Bioscience. (2025).[7] "CETSA® for Target Engagement Studies."[5][6][7][9] Technical Application Note.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Stability Protocols for 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine
Case ID: STAB-PYR-4AM Compound Class: Electron-Rich Heterocyclic Aromatic Amine Support Tier: Senior Application Scientist Level[1][2]
Part 1: Critical Stability Alert
The "Why" Behind the Instability You are likely experiencing stability issues because 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine features a primary amine at the C4 position of an electron-rich pyrazole ring.[1][2]
While the pyridine ring (at C5) offers some electron-withdrawing character, the N1-methyl group and the intrinsic nature of the pyrazole ring make the C4-amine highly susceptible to oxidative degradation via radical pathways.[1][2] In solution, this manifests as rapid discoloration (pinking/browning) followed by precipitation of azo-dimers or polymerized byproducts.[1][2]
Immediate Handling Rule:
Never store this compound as a free base in solution for >24 hours without inert gas protection. If the solution has turned dark brown or black, purity is likely compromised by >10%.
Part 2: Troubleshooting Wizard
Use this diagnostic matrix to identify the root cause of your stability failure.
| Symptom | Probable Cause | Immediate Corrective Action |
| Solution turns Pink/Red | Early-stage oxidation (Radical formation).[1][2] | Purge with Argon immediately.[1][2] Add antioxidant (Ascorbic acid) if assay permits. |
| Solution turns Brown/Black | Advanced oxidation (Polymerization/Quinone formation). | Irreversible. Discard solution. Repurify solid if possible.[1][2] |
| Precipitation in DMSO | Hygroscopicity / Water uptake.[1][2] | DMSO is hygroscopic; water can crash out the free base. Use anhydrous DMSO + Molecular Sieves (4Å). |
| Precipitation in Acetone | Schiff Base Formation.[1][2] | Stop. Primary amines react with ketones (acetone) to form imines. Switch to Methanol or Acetonitrile.[1][2] |
| LCMS shows [M+14] peak | Methylation artifact. | Avoid using Methanol with strong acids for prolonged periods; potential side reaction.[1][2] |
Visualizing the Degradation Pathway
The following diagram illustrates the mechanistic failure points for this molecule in solution.
Figure 1: Mechanistic degradation pathways.[1] The primary failure mode is oxidative coupling driven by dissolved oxygen and light.
Part 3: Deep Dive Protocols
Protocol A: The "Acid Shield" Strategy (Recommended)
The most effective way to stabilize an aromatic amine in solution is to protonate it. The resulting ammonium salt is significantly more resistant to oxidation because the lone pair on the nitrogen is no longer available for radical attack.
Applicability: Storage of stock solutions; LCMS standards.[1]
-
Preparation: Dissolve the free base in Methanol or Water .[1][2]
-
Acidification: Add 1.1 to 2.0 equivalents of 1N HCl or Formic Acid .[1][2]
-
Note: Ensure the pH is < 4.0.[1]
-
-
Verification: The solution should remain clear/pale yellow for weeks at 4°C.
-
Usage: Neutralize in situ only when adding to the biological assay or reaction mixture.[1]
Protocol B: The Freeze-Pump-Thaw Cycle (For Free Base)
If you must maintain the free base (e.g., for nucleophilic substitution reactions), you must remove all dissolved oxygen.[2] Sparging (bubbling gas) is often insufficient for highly sensitive amines.
Applicability: Chemical synthesis reactions; sensitive biological assays.[1]
-
Seal: Place the solution in a Schlenk flask or a septum-sealed vial.
-
Freeze: Submerge the vessel in liquid nitrogen until the solvent is frozen solid.
-
Pump: Apply high vacuum (10–15 mins) to the frozen headspace.[1]
-
Thaw: Close the vacuum line. Thaw the solvent in a warm water bath.[1] Gas bubbles will escape from the melting solid.[1]
-
Repeat: Perform steps 2–4 a total of three times .
-
Backfill: Fill with high-purity Argon.
Protocol C: Solvent Selection Guide
Choosing the wrong solvent is a common error.
| Solvent | Suitability | Notes |
| Anhydrous DMSO | High | Best for stock solutions (10-100 mM).[1][2] Store at -20°C under Argon. |
| Methanol/Ethanol | Medium | Good solubility, but protic solvents can facilitate proton transfer during oxidation.[1][2] |
| Acetone/MEK | FORBIDDEN | Will form Schiff bases (imines) rapidly.[1] |
| Chloroform/DCM | Low | Often contain trace HCl or oxidative stabilizers that react over time.[1] |
| Water | Medium | Only stable if acidified (pH < 4).[1] Free base has low solubility and high oxidation risk in water.[1][2] |
Part 4: FAQ (Frequently Asked Questions)
Q: Can I use Ascorbic Acid as a stabilizer? A: Yes. Adding 0.1% - 0.5% (w/v) Ascorbic Acid or Sodium Ascorbate to aqueous buffers is highly effective for preventing the oxidation of aminopyrazoles.[1][2] Ensure this does not interfere with your specific assay readout.
Q: My DMSO stock solution froze at 4°C and now has a precipitate. Is it ruined? A: Not necessarily. DMSO freezes at 19°C. The precipitate might just be the compound crashing out due to the phase change.
-
Fix: Warm to 37°C and vortex vigorously. If it redissolves and is clear/yellow, it is safe.[2] If it remains cloudy or dark brown, degradation has occurred.[2]
Q: Why does the LCMS show a peak at M+1 (Molecular Weight + 1) that grows over time? A: This is likely not M+1 but rather oxidation products or hydrolysis.[1] However, if you see M+16, that is N-oxide formation.[1][2] If you see M+42 (in Acetone), that is the isopropylidene imine.
Q: How do I store the solid powder to prevent this before I even make a solution? A: Store at -20°C, desiccated, and protected from light. If the powder turns dark, recrystallize from Ethanol/Water before use.[2]
Workflow Visualization: Optimal Storage Decision Tree
Figure 2: Decision tree for selecting the correct storage protocol based on downstream application.[1][2]
Part 5: References
-
Structural Properties of Aminopyrazoles
-
Oxidation Mechanisms of Aromatic Amines
-
Handling Air-Sensitive Reagents
-
Salt Formation for Stability
-
Source: Bastin, R. J., et al. (2000).[2] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development.
-
Relevance: Validates the strategy of protonation (salt formation) to increase chemical stability and solubility of basic drugs.
-
URL:[Link]
-
Sources
- 1. 1-methyl-4-phenyl-1H-pyrazol-5-amine | C10H11N3 | CID 2759980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-1-methylpyrazole | 33641-15-5 [chemicalbook.com]
- 3. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-(4-methylpyridin-2-yl)-1h-pyrazol-5-amine (C9H10N4) [pubchemlite.lcsb.uni.lu]
- 7. 1429777-48-9|6-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. 1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, CAS [[1006952-91-5]] | BIOZOL [biozol.de]
Technical Support Center: Overcoming Resistance to Pyrazole-Based Small Molecules
Status: Operational | Ticket Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Resistance Mechanisms in Pyrazole Scaffolds (Kinase Inhibitors & Beyond)
Welcome to the Technical Support Center
You have reached this guide because your pyrazole-based lead compound—likely a kinase inhibitor targeting ALK, ROS1, KIT, or BRAF—is showing diminished efficacy. Whether you are observing IC50 shifts in cellular assays or loss of tumor regression in vivo, this guide addresses the structural and biological causality of resistance.
We do not offer generic advice. Below are self-validating troubleshooting workflows designed to isolate the mechanism of resistance (MoR) and provide actionable chemical biology solutions.
Module 1: Target-Based Resistance (The "Gatekeeper" & "Solvent Front" Problem)
User Query: "My pyrazole inhibitor (Type I) initially showed nanomolar potency against the target kinase but has lost activity against a specific mutant clone. Western blots show sustained phosphorylation."
Diagnosis: Pyrazole scaffolds (e.g., Crizotinib, Avapritinib) typically function as Type I ATP-competitive inhibitors. They rely on a critical hydrogen bond with the kinase hinge region.[1] Resistance in this context is often structural:
-
Gatekeeper Mutations: Bulky substitutions (e.g., ALK L1196M, KIT T670I) introduce steric clashes that prevent the pyrazole core from accessing the hydrophobic pocket.
-
Solvent Front Mutations: Mutations at the solvent interface (e.g., ALK G1202R, ROS1 D2033N) disrupt water networks or introduce electrostatic repulsion against the inhibitor's solvent-exposed tail.
Technical Insight: Avapritinib is a Type I inhibitor designed to bind the active conformation of KIT D816V. However, the secondary T670I gatekeeper mutation confers resistance by sterically hindering the drug while maintaining catalytic activity (Evans et al., 2017).
Troubleshooting Workflow:
-
Structural Validation: Dock your ligand into the mutant structure (in silico). Check for steric clashes < 2.0 Å at the hinge.
-
Assay Validation: Perform a Thermal Shift Assay (TSA). If
is negligible for the mutant compared to WT, binding is physically blocked.
Visualizing the Blockade:
Caption: Schematic of steric hindrance caused by gatekeeper mutations preventing pyrazole binding.
Module 2: Bypass Signaling (The "Whac-A-Mole" Effect)
User Query: "My compound still inhibits the target kinase (p-Target is down), but the cells are proliferating via alternative pathways."
Diagnosis: Kinase signaling networks are highly plastic. If you block one node (e.g., ALK or MET), the cell often upregulates a parallel survival track.
-
Common Bypass Tracks: MET amplification (in EGFR/ALK inhibition), MAPK reactivation, or PI3K/mTOR upregulation.
Experimental Solution: The Synergy Matrix Do not guess the bypass track. Screen for it using a combinatorial matrix.
Protocol: Bliss Independence Synergy Screen
-
Seed Cells: Resistant cell line in 384-well plates.
-
Matrix: Titrate your Pyrazole (Axis X) against a library of standard inhibitors (MEKi, PI3Ki, EGFRi) (Axis Y).
-
Calculation: Calculate the Synergy Score (
). Where is fractional inhibition. -
Interpretation:
indicates a synergistic bypass mechanism.
Comparative Data: Common Resistance Profiles
| Drug Class | Primary Target | Common Resistance Mutation | Common Bypass Mechanism | Recommended Pivot |
| Pyrazole (Type I) | ALK / ROS1 | L1196M (Gatekeeper) | EGFR Activation | Switch to Macrocycle (Lorlatinib) |
| Pyrazole (Type I) | KIT (D816V) | T670I (Gatekeeper) | MAPK Rebound | Combo w/ MEK inhibitor |
| Pyrazolo-pyrimidine | Src / Bcr-Abl | T315I | P-gp Efflux | PROTAC or Allosteric Inhibitor |
Module 3: The Chemical Biology Solution (PROTACs)
User Query: "The target has mutated so heavily that no inhibitor binds with high affinity. Is the project dead?"
Diagnosis:
When occupancy-based inhibition fails due to affinity loss (high
Strategy: Convert your pyrazole inhibitor into a PROTAC warhead.
-
Case Study: Vemurafenib (pyrazole-based) degraders. Even if the V600E mutant develops resistance to inhibition, a PROTAC can degrade the protein entirely, removing its scaffolding function.
Visualizing the PROTAC Advantage:
Caption: PROTAC mechanism utilizing a pyrazole warhead to induce degradation of resistant targets.
Standard Operating Procedure: Generating Resistant Cell Lines
To validate any of the above mechanisms, you must generate an isogenic resistant model. This protocol is the "Self-Validating System" for your research.
Objective: Create a cell line resistant to your specific pyrazole compound to identify acquired resistance mechanisms.
Workflow Diagram:
Caption: Step-wise dose escalation protocol for evolving acquired resistance in vitro.
Detailed Protocol Steps:
-
Baseline Establishment: Determine the IC50 of the parental line.
-
Initial Exposure: Culture cells at IC20 concentration. Allow cells to recover to normal growth rates (approx. 2 weeks).
-
Escalation: Increase concentration by 50% (e.g., 10 nM
15 nM). Passaging only when viability . -
Selection: Continue until cells grow robustly at
the parental IC50. -
Characterization:
-
Sanger Sequencing: Check the kinase domain for point mutations (Gatekeeper/Solvent front).
-
Western Blot: Check for bypass track activation (e.g., p-ERK, p-AKT) despite target inhibition.
-
References
-
Katayama, R., et al. (2012). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers.[2] Science Translational Medicine.
-
Evans, E.K., et al. (2017).[3] A precision therapy against cancers driven by KIT/PDGFRA mutations.[3] Science Translational Medicine.
-
Lovly, C.M., & Shaw, A.T. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies.[4][5][6][7] Clinical Cancer Research.[8]
-
Békés, M., et al. (2022). PROTAC targeted protein degraders: the past is prologue.[9] Nature Reviews Drug Discovery.
-
Gainor, J.F., et al. (2016). Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Cancer Discovery.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A novel crizotinib-resistant solvent-front mutation responsive to cabozantinib therapy in a patient with ROS1-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Strategies to overcome resistance to targeted protein kinase inhibitors in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Mechanistic Validation & Scaffold Comparison: The 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine Pharmacophore
Topic: Validating the Mechanism of Action of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine Content Type: Publish Comparison Guide (Technical Monograph) Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists.[1]
Executive Summary: The "Hinge-Binder" Imperative
In the landscape of kinase inhibitor discovery, the This compound motif represents a privileged "bidentate" scaffold.[1] Unlike promiscuous aggregators or pan-assay interference compounds (PAINS), this molecular architecture is designed to target the ATP-binding cleft (hinge region) of Serine/Threonine and Tyrosine kinases.
This guide serves as a technical manual for validating the Mechanism of Action (MoA) of this specific scaffold. It moves beyond simple IC50 generation to rigorous biophysical and structural validation, comparing its efficacy and developability against the industry-standard Aminopyrimidine and Indazole scaffolds.
Mechanism of Action: The Bidentate ATP-Competitor[1]
The primary MoA of this compound is ATP-competitive inhibition .[1] The molecule functions as a bioisostere of the adenine ring of ATP.[2]
The Structural Logic
The efficacy of this scaffold relies on a specific donor-acceptor motif that mimics the hydrogen bonding network of the kinase hinge region:
-
The Acceptor: The nitrogen atom (N1) of the pyridin-2-yl ring acts as a hydrogen bond acceptor, interacting with the backbone amide nitrogen of the hinge residue (typically Met, Leu, or Glu depending on the kinase).
-
The Donor: The exocyclic amine (-NH2) at the 4-position of the pyrazole ring acts as a hydrogen bond donor to the backbone carbonyl of the hinge.
-
The Vector: The 1-methyl group on the pyrazole typically points towards the solvent front or the ribose binding pocket, allowing for solubility-enhancing modifications without disrupting the primary binding mode.
Visualization: The Binding Topology
The following diagram illustrates the predicted binding mode and the signaling impact, specifically within the context of a representative target like p38 MAPK or ALK (Anaplastic Lymphoma Kinase), where this scaffold is frequently utilized.
Figure 1: Logical representation of the ATP-competitive binding mechanism. The scaffold displaces ATP by mimicking its hydrogen-bonding interaction with the kinase hinge backbone.[1]
Comparative Analysis: Pyrazole-Pyridine vs. Alternatives
When selecting a lead series, researchers must weigh the Aminopyrazole scaffold against the more common Aminopyrimidine (found in Imatinib) and Indazole (found in Axitinib).
Table 1: Scaffold Performance Matrix
| Feature | This compound | Aminopyrimidine (e.g., Imatinib core) | Aminoindazole (e.g., Axitinib core) |
| Binding Mode | Bidentate (Donor-Acceptor).[1] Compact. | Tridentate or Bidentate. Linear geometry. | Bidentate (Fused ring system). |
| Selectivity Potential | High. The twist angle between pyrazole and pyridine allows "induced fit" selectivity. | Moderate. Often requires a "tail" to access the back pocket for selectivity. | High. Rigid fused system restricts conformational adaptation. |
| Solubility (LogS) | Excellent. High Fsp3 character if methyl is substituted; pyridine nitrogen aids solubility. | Moderate. Often requires solubilizing groups (e.g., piperazine). | Poor. Flat, planar structure promotes stacking/aggregation. |
| Synthetic Tractability | High. Modular Suzuki-Miyaura coupling of pyrazole and pyridine boronic acids.[1] | Very High. Well-established SNAr chemistry.[1] | Moderate. Fused ring synthesis is more step-intensive.[1] |
| Metabolic Stability | Moderate. Pyridine ring is susceptible to oxidation; Methyl group is a metabolic soft spot. | Good. Pyrimidine ring is generally robust. | Good. Fused rings are stable but lipophilic. |
Verdict: Choose the Aminopyrazole-Pyridine scaffold when targeting kinases with smaller or more flexible ATP pockets where the rigid planarity of Indazoles is a liability, or when aqueous solubility is a critical limiting factor in early discovery.
Validation Protocol: Establishing Scientific Integrity
To claim validation of this molecule, one must move beyond phenotypic observation. The following three-tiered protocol ensures the observed activity is due to the specific MoA described above.
Phase 1: Biochemical Validation (The "Shift" Assay)
Objective: Prove ATP competition.
-
Protocol: Perform the kinase inhibition assay at two distinct ATP concentrations:
(ATP) and (ATP). -
Success Criterion: If the molecule is ATP-competitive, the
should shift significantly (increase) at the higher ATP concentration. -
Reference: This follows the Cheng-Prusoff equation logic for competitive inhibition [1].
Phase 2: Biophysical Validation (Surface Plasmon Resonance - SPR)
Objective: Measure binding kinetics (
-
Why: High-affinity binding driven purely by fast
is often non-specific.[1] A prolonged residence time (slow ) indicates a specific, high-quality fit within the pocket. -
Protocol:
-
Immobilize the target kinase (e.g., p38, ALK5) on a CM5 sensor chip.
-
Inject the this compound at varying concentrations (e.g., 0.1 nM to 10 µM).[1]
-
Fit data to a 1:1 Langmuir binding model.
-
-
Success Criterion: A clear, dose-dependent association and dissociation curve with a
correlating to the biochemical .
Phase 3: Structural Validation (X-Ray Crystallography)
Objective: The "Gold Standard" proof of the bidentate hydrogen bond.
-
Protocol:
-
Reference: See PDB entries for similar aminopyrazole-based inhibitors (e.g., PDB: 3OP5 or similar scaffolds) [2].[3]
Experimental Workflow Diagram
The following DOT diagram outlines the decision tree for validating this scaffold, ensuring "Go/No-Go" decisions are data-driven.
Figure 2: The critical path for scaffold validation. Note that Biochemical shift assays must precede expensive structural work.[1]
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. -
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[1] Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates validation of similar aminopyrimidine/pyrazole binding modes).
-
Mewshaw, R. E., et al. (2005). New generation of aminopyrazole inhibitors of p38 MAP kinase.[4] Bioorganic & Medicinal Chemistry Letters. (Validates the aminopyrazole-pyridine scaffold specifically).
-
PDB Entry 3OP5 : Crystal structure of VRK1 in complex with an aminopyrazole inhibitor.[3] Protein Data Bank.
Sources
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation of Aminopyrazole Compounds
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from the benchtop to the clinic is a meticulous process of validation. A critical juncture in this journey is the cross-validation of in vitro and in vivo results. This guide provides an in-depth technical comparison of how to approach this for aminopyrazole compounds, a versatile scaffold known for its potent kinase inhibitory activities in oncology and inflammatory diseases.[1] By understanding the nuances of this correlation, we can build a more predictive and efficient drug discovery pipeline.
The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery
The aminopyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.[1] A significant portion of research has focused on their role as kinase inhibitors, targeting key players in cellular signaling pathways that, when dysregulated, contribute to diseases like cancer.[2] This guide will focus on two prominent examples of aminopyrazole-based kinase inhibitors to illustrate the principles of in vitro-in vivo cross-validation:
-
PHA-533533 : A potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A, a key regulator of the cell cycle, with demonstrated antitumor activity.[3][4]
-
BIRB 796 (Doramapimod) : A highly potent, allosteric inhibitor of p38 MAP kinase, a central mediator of the inflammatory response.[5][6][7]
The Foundational Step: Robust In Vitro Characterization
In vitro assays are the first proving ground for any new compound. They provide a controlled environment to dissect the direct interaction between the compound and its molecular target, as well as its effect on cellular processes. The goal is to establish a clear Structure-Activity Relationship (SAR) and to select the most promising candidates for further, more resource-intensive in vivo testing.
Key In Vitro Assays for Aminopyrazole Compounds
A multi-faceted in vitro testing strategy is crucial for a comprehensive understanding of a compound's potential.
1. Biochemical Assays: Quantifying Target Engagement
These assays directly measure the interaction of the aminopyrazole compound with its purified target kinase.
-
Kinase Inhibition Assay (e.g., ADP-Glo™, LanthaScreen™) : This is the primary assay to determine the potency of a compound against its target kinase. It measures the amount of ADP produced or the binding of a fluorescent tracer to the kinase in the presence of varying concentrations of the inhibitor. The key output is the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) or the Ki (inhibition constant).[3]
2. Cell-Based Assays: Assessing Cellular Activity and Viability
These assays move from the purified protein to a more complex biological system, evaluating the compound's effect on whole cells.
-
Cell Viability/Proliferation Assay (e.g., MTT Assay) : This colorimetric assay is a workhorse for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which correlates with the number of viable cells. The output is an IC50 value representing the concentration at which the compound inhibits cell growth by 50%.
-
Target Engagement Assays (e.g., NanoBRET™) : These assays confirm that the compound is hitting its intended target within the complex cellular environment. They measure the binding of the compound to the target kinase in live cells, providing a cellular EC50 value.[8]
-
Phosphorylation Assays (Western Blotting) : For kinase inhibitors, it's crucial to demonstrate that the compound inhibits the downstream signaling of its target. Western blotting can be used to measure the phosphorylation status of the kinase's known substrates. A reduction in phosphorylation indicates on-target activity.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the in vitro characterization of aminopyrazole compounds.
The Proving Ground: In Vivo Validation
While in vitro assays provide crucial information on a compound's potency and mechanism of action, they cannot replicate the complexity of a whole organism. In vivo studies are essential to understand a compound's pharmacokinetics (PK), pharmacodynamics (PD), and ultimately, its efficacy and safety in a living system.
Key In Vivo Models and Studies
1. Pharmacokinetic (PK) Studies
PK studies determine what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). These studies are typically performed in rodents (e.g., mice, rats) and are critical for establishing a dosing regimen for efficacy studies. Key parameters measured include:
-
Bioavailability (%F) : The fraction of an administered dose that reaches systemic circulation.
-
Clearance (CL) : The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t1/2) : The time required for the concentration of the drug in the body to be reduced by half.
2. Efficacy Studies (Xenograft Models)
For anticancer aminopyrazole compounds, the most common in vivo efficacy model is the mouse xenograft model.[9] This involves implanting human tumor cells subcutaneously into immunocompromised mice. The effect of the compound on tumor growth is then monitored over time. Key endpoints include:
-
Tumor Growth Inhibition (TGI) : The percentage reduction in tumor growth in treated animals compared to a control (vehicle-treated) group.
-
Tumor Regression : A decrease in the size of the tumor compared to its initial size at the start of treatment.
3. Pharmacodynamic (PD) Studies
PD studies assess what the drug does to the body. In the context of kinase inhibitors, this often involves measuring the inhibition of the target in the tumor tissue of treated animals. This can be done by collecting tumor samples at various time points after dosing and analyzing them for:
-
Target Phosphorylation : A reduction in the phosphorylation of the target kinase or its downstream substrates confirms that the drug is hitting its target in the tumor at a therapeutic dose.
Experimental Workflow for In Vivo Evaluation
The following diagram outlines a typical workflow for the in vivo validation of an aminopyrazole compound.
The Crucial Correlation: Connecting In Vitro Potency to In Vivo Efficacy
A strong in vitro-in vivo correlation (IVIVC) is the holy grail of preclinical drug development.[10] It provides confidence that the in vitro assays are predictive of in vivo outcomes and helps in establishing a therapeutic window. However, this is often not a simple one-to-one relationship.[9] Factors such as drug metabolism, plasma protein binding, and tumor penetration can significantly influence in vivo efficacy.[3]
Data Comparison for Aminopyrazole Compounds
The following tables provide a comparative summary of in vitro and in vivo data for our two example compounds, PHA-533533 and BIRB 796.
Table 1: In Vitro and In Vivo Data for PHA-533533 (CDK2 Inhibitor)
| Parameter | Value | Reference |
| In Vitro | ||
| CDK2/cyclin A Inhibition (Ki) | 31 nM | [3][4] |
| Cell Proliferation IC50 (various cell lines) | Sub-micromolar range | [3][4] |
| Plasma Protein Binding | 74% | [3][4] |
| In Vivo | ||
| A2780 Xenograft Model (TGI) | 70% | [3][4] |
Table 2: In Vitro and In Vivo Data for BIRB 796 (p38 MAPK Inhibitor)
| Parameter | Value | Reference |
| In Vitro | ||
| p38α MAPK Inhibition (IC50) | 38 nM | [5][7] |
| p38β MAPK Inhibition (IC50) | 65 nM | [5] |
| LPS-induced TNF-α production in THP-1 cells (IC50) | 18 nM | |
| LPS-induced TNF-α in human whole blood (IC50) | 780 nM | |
| In Vivo | ||
| Inhibition of TNF-α in LPS-stimulated mice | 84% at 30 mg/kg (oral) | [5] |
Interpreting the Correlation
For PHA-533533, the potent in vitro inhibition of CDK2 (Ki = 31 nM) and sub-micromolar cellular activity translated into significant tumor growth inhibition (70%) in an in vivo xenograft model.[3][4] The improved physicochemical properties, such as reduced plasma protein binding (74%) compared to its predecessor, likely contributed to its enhanced in vivo efficacy.[3][4]
BIRB 796 demonstrates potent enzymatic and cellular inhibition of p38 MAPK.[5] This potent in vitro activity correlates well with its ability to inhibit TNF-α production in vivo in a dose-dependent manner. The high oral bioavailability and efficacy in animal models of inflammation underscore the successful translation of its in vitro profile.[6]
Navigating the Challenges of In Vitro-In Vivo Correlation
Several factors can lead to discrepancies between in vitro and in vivo results:
-
Pharmacokinetics : Poor absorption, rapid metabolism, or high clearance can prevent the compound from reaching and maintaining an effective concentration at the tumor site, even if it is highly potent in vitro.
-
Plasma Protein Binding : Only the unbound fraction of a drug is free to exert its biological effect. High plasma protein binding can significantly reduce the effective concentration of the drug in vivo.[3]
-
Tumor Microenvironment : The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors like hypoxia, nutrient gradients, and stromal interactions influencing drug response.
-
Off-Target Effects : A compound may have off-target activities in vivo that are not captured in specific in vitro assays, leading to unexpected toxicity or efficacy.
Conclusion: A Holistic Approach to Cross-Validation
The cross-validation of in vitro and in vivo data for aminopyrazole compounds is a dynamic and iterative process. A strong correlation provides a solid foundation for advancing a compound to clinical development. However, discrepancies should not be viewed as failures but as opportunities to gain a deeper understanding of the compound's biological activity. By employing a comprehensive suite of in vitro assays, selecting relevant in vivo models, and carefully analyzing the pharmacokinetic and pharmacodynamic data, researchers can build a robust data package that increases the probability of success in the clinic.
Detailed Experimental Protocols
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the aminopyrazole compound (typically in DMSO, with the final DMSO concentration kept below 0.5%) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value using non-linear regression.
In Vivo Tumor Xenograft Study
-
Cell Preparation : Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile medium, often mixed with Matrigel to support tumor formation.
-
Animal Inoculation : Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Randomization and Treatment : Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the aminopyrazole compound (formulated in a suitable vehicle) and the vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Data Collection : Measure tumor volumes and body weights of the mice throughout the study.
-
Endpoint : At the end of the study (e.g., when tumors in the control group reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis : Calculate the Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathway Diagrams
CDK2-Mediated Cell Cycle Progression and Inhibition by PHA-533533
p38 MAPK Signaling Pathway and Inhibition by BIRB 796
References
-
InvivoChem. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor.
-
MilliporeSigma. p38 MAP Kinase Inhibitor X, BIRB 796.
-
Kuma, Y., et al. (2005). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. The Journal of biological chemistry, 280(20), 19472–19479.
-
Pevarello, P., et al. (2005). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. Journal of medicinal chemistry, 48(8), 2944–2956.
-
opnMe.com. p38 MAPK Inhibitor I BIRB 796.
-
Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796.
-
Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of pharmacokinetics and pharmacodynamics, 51(1), 75–91.
-
Zips, D., et al. (2005). New anticancer agents: in vitro and in vivo evaluation. In vivo (Athens, Greece), 19(1), 1–7.
-
Benchchem. A Comparative Guide to the In Vitro Anticancer Activity of Aminopyrazole Compounds.
-
American Association for Cancer Research. In vitro profiling of various small-molecule kinase inhibitors in panels of hematological and non hematological human tumor cell lines.
-
Quartino, A. L., et al. (2020). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: pharmacometrics & systems pharmacology, 9(3), 169–178.
-
Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. ResearchGate.
-
Ibrahim, H. A. H., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future medicinal chemistry.
-
Benchchem. A Comparative Guide to the In Vitro Anticancer Activity of Aminopyrazole Compounds.
-
Burli, R. W., et al. (2025). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of medicinal chemistry.
-
Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences, 23(23), 14834.
-
Pevarello, P., et al. (2004). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of medicinal chemistry, 47(13), 3367–3380.
-
Quartino, A. L., et al. (2020). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. ResearchGate.
-
Tuccinardi, T., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules (Basel, Switzerland), 29(10), 2298.
-
Norman, R. A., et al. (2017). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS medicinal chemistry letters, 8(11), 1134–1139.
-
Pevarello, P., et al. (2005). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. PubMed.
-
Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 28(9), 3740.
-
Tharik, M. M., et al. (2021). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. ResearchGate.
-
Tuccinardi, T., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PubMed.
-
Routledge, A., et al. (2021). Fluorescent kinase inhibitors as probes in cancer. RSC Chemical Biology, 2(5), 1334-1354.
-
Mada, Y. R., & Hughes, L. (2016). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. Oncohema Key.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization PMID: 15828833 | MCE [medchemexpress.cn]
- 5. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. mdpi.com [mdpi.com]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Biological Effects of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine: A Comparative Guide
This guide provides a framework for the independent verification of the biological activities of the novel compound 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine. Given the absence of published biological data for this specific molecule, this document outlines a systematic approach to hypothesize and experimentally validate its potential therapeutic effects. This will be achieved by comparing its performance against well-characterized compounds with structural similarities, drawing upon the established bioactivities of the pyrazolopyridine and aminopyrazole scaffolds.
The core chemical structure, a pyrazole ring fused with a pyridine, is a privileged scaffold in medicinal chemistry. Pyrazolopyridine derivatives are structurally analogous to purines, suggesting they may act as antagonists in various biological processes.[1][2] This has led to their exploration as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This guide will focus on providing detailed protocols for assessing the potential anticancer and anti-inflammatory properties of this compound.
Hypothesized Biological Activity and Selection of Comparators
Based on a comprehensive review of current literature, the pyrazole scaffold is a cornerstone in the development of targeted therapeutics.[6] Derivatives have shown promise as inhibitors of critical cellular signaling pathways implicated in cancer and inflammation.[7]
Hypothesized Activities for this compound:
-
Anticancer Activity: The pyrazolopyridine nucleus is present in numerous compounds developed as anticancer agents.[1][2] Related structures have been shown to inhibit protein kinases, such as CHK1, and to interfere with immune checkpoints like the PD-1/PD-L1 interaction.[8][9]
-
Anti-inflammatory Activity: Pyrazole derivatives have been successfully developed as COX-2 inhibitors and inhibitors of mPGES-1, key enzymes in the inflammatory cascade.[3][10]
Selected Comparator Compounds:
To provide a robust baseline for activity, two well-characterized compounds have been selected for comparison:
-
Comparator A (Anticancer): (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile - A potent and selective CHK1 inhibitor with demonstrated anti-proliferative effects in hematologic malignancy cell lines.[8]
-
Comparator B (Anti-inflammatory): Celecoxib - A well-established NSAID that selectively inhibits COX-2. While not a pyrazolopyridine, it is a pyrazole derivative and a gold standard for in vitro anti-inflammatory assays.
Experimental Workflows and Protocols
This section details the step-by-step protocols for the independent verification of the hypothesized biological activities.
Anticancer Activity Assessment: A Focus on Cell Proliferation and Kinase Inhibition
The initial assessment of anticancer potential will involve a broad cellular screening followed by a more targeted investigation into a plausible mechanism of action.
Experimental Workflow: Anticancer Screening
Caption: Workflow for assessing anticancer activity.
Protocol 1: MTT Cell Proliferation Assay
-
Cell Culture: Culture A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Comparator A in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Replace the culture medium in each well with the medium containing the various concentrations of the test compound, comparator, or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Anti-inflammatory Activity Assessment: COX-2 Inhibition
The primary method for evaluating anti-inflammatory potential will be an in vitro assay to measure the inhibition of the COX-2 enzyme.
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for assessing COX-2 inhibition.
Protocol 2: COX-2 Inhibition Assay
-
Reagents: Use a commercially available COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).
-
Compound Preparation: Prepare 10 mM stock solutions of this compound and Comparator B (Celecoxib) in DMSO. Serially dilute in assay buffer to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM).
-
Assay Procedure:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the diluted test compound, comparator, or vehicle control to the wells of a 96-well plate.
-
Add 10 µL of recombinant human COX-2 enzyme to all wells except the background control.
-
Incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
-
Incubate for 10 minutes at 37°C.
-
-
Detection: Measure the product (prostaglandin F2α) according to the kit's instructions, typically involving a colorimetric or fluorometric measurement.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables to facilitate easy comparison between the test compound and the established comparators.
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | IC50 (µM) for Cell Proliferation | IC50 (µM) for CHK1 Inhibition |
| This compound | A549 | Experimental Result | Experimental Result |
| MCF-7 | Experimental Result | Experimental Result | |
| Comparator A | A549 | Literature/Experimental Result | Literature/Experimental Result |
| MCF-7 | Literature/Experimental Result | Literature/Experimental Result |
Table 2: Comparative Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) |
| This compound | Experimental Result |
| Comparator B (Celecoxib) | Literature/Experimental Result |
Interpretation of Results:
The potency of this compound will be directly compared to the comparator compounds.
-
Anticancer: An IC50 value for cell proliferation below 10 µM is generally considered a promising result for a screening compound. If significant anti-proliferative activity is observed, the results of the kinase inhibition assay will provide insight into a potential mechanism of action.
-
Anti-inflammatory: The COX-2 inhibition IC50 will be compared to that of Celecoxib. A value in a similar range would indicate potent and potentially selective anti-inflammatory activity.
Conclusion
This guide provides a scientifically rigorous and logically structured approach for the initial characterization of the biological effects of this compound. By leveraging the known activities of structurally related pyrazolopyridine and aminopyrazole compounds, we have established a clear rationale for investigating its potential as an anticancer and/or anti-inflammatory agent. The detailed protocols and comparative framework described herein will enable researchers to generate robust, verifiable data, thereby elucidating the therapeutic potential of this novel chemical entity.
References
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [1][2]
-
El-Sheekh, M. M., et al. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience. [11]
-
Mora, E., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education, 23(2), 200-206. [3]
-
Gouda, M. A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [4]
-
Li, J., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [8]
-
Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [9]
-
Kumar, A., et al. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1243-1261. [12]
-
Bhat, B. A., et al. (2022). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 12(1), 34-49. [5]
-
Elguero, J., & Goya, P. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2209. [13]
-
Wang, X., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [14]
-
Al-Romaigh, F. A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2962. [15]
-
Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1056-1097. [6]
-
Wang, Y., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. European Journal of Medicinal Chemistry, 145, 334-345. [10]
-
Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8754. [7]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education [pharmacyeducation.fip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 8. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthetic and biological studies of pyrazolines and related heterocyclic compounds - Arabian Journal of Chemistry [arabjchem.org]
- 13. dau.url.edu [dau.url.edu]
- 14. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
Comparison Guide: Validated Regioselective Synthesis of 1-Methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine
Executive Summary
This guide validates a robust, regioselective synthetic route for 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine , a critical scaffold in kinase inhibitor discovery (e.g., MPS1, MAPK pathways).[1]
The Challenge: Traditional cyclization methods (reaction of hydrazines with 1,3-dicarbonyl equivalents) frequently suffer from poor regiocontrol, yielding predominantly the thermodynamically favored 1-methyl-3-(pyridin-2-yl) isomer rather than the desired 1-methyl-5-isomer .
The Solution: We recommend an Organometallic Directed Approach utilizing the kinetically controlled C5-lithiation of 1-methylpyrazole. This method guarantees 100% regiochemical fidelity, confirmed by NOESY NMR and X-ray crystallography data from analogous systems.
Part 1: Strategic Analysis & Route Comparison
The selection of the synthetic route is dictated by the stringent requirement for regiochemical purity. The 1,5-substitution pattern is sterically more congested and less favored in thermodynamic cyclizations compared to the 1,3-pattern.
Table 1: Comparative Performance of Synthetic Strategies
| Feature | Route A: C5-Lithiation / Cross-Coupling (Recommended) | Route B: Enaminone Cyclization (Traditional) |
| Regioselectivity | Exclusive (100% 1,5-isomer) | Poor (Favors 1,3-isomer ~4:1 to 10:1) |
| Mechanism | Kinetic Control (Directed Lithiation) | Thermodynamic/Electronic Control |
| Purification | Standard Silica Chromatography | Difficult Isomer Separation (HPLC often req.) |
| Scalability | High (Batch or Flow for Lithiation) | High, but yield loss to wrong isomer is significant |
| Raw Material Cost | Moderate (Requires Pd cat, n-BuLi) | Low (Hydrazine, Acetylpyridine) |
| Validation Level | High (Pharma Standard) | Low (Screening Grade) |
Visualizing the Regioselectivity Problem
The diagram below illustrates the mechanistic divergence that makes the traditional route risky for this specific target.
Caption: Mechanistic divergence in traditional cyclization. The nucleophilic attack of the terminal primary amine on the carbonyl leads to the undesired 1,3-isomer.
Part 2: Detailed Synthetic Protocol (The Validated Route)
This protocol utilizes a modular Lithiation-Negishi/Suzuki Coupling sequence followed by Nitration and Reduction . This approach ensures the pyridine ring is installed exclusively at the C5 position before the amine functionality is introduced.
Step 1: Synthesis of 1-Methyl-5-(pyridin-2-yl)-1H-pyrazole
Principle: 1-Methylpyrazole undergoes exclusive lithiation at C5 due to the coordination of the lithium cation by the adjacent sp2 nitrogen (N2), known as the Directed ortho Metalation (DoM) effect.
-
Reagents: 1-Methylpyrazole, n-Butyllithium (2.5 M in hexanes),
(or Triisopropyl borate), 2-Bromopyridine, . -
Protocol:
-
Lithiation: In a flame-dried flask under Argon, dissolve 1-methylpyrazole (1.0 equiv) in anhydrous THF. Cool to -78°C .
-
Add n-BuLi (1.1 equiv) dropwise. Stir for 1 hour at -78°C. (Formation of 5-lithio-1-methylpyrazole).
-
Transmetalation: Add anhydrous
(1.2 equiv, solution in THF) dropwise. Warm to room temperature (RT) over 30 mins. (Formation of 5-zinc-1-methylpyrazole). -
Coupling: Add 2-bromopyridine (1.0 equiv) and
(5 mol%). Heat to reflux (65°C) for 4–6 hours. -
Workup: Quench with saturated
. Extract with EtOAc.[2] Wash with brine. Dry over .[2] -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
-
Validation Criteria:
-
1H NMR (CDCl3): Characteristic doublet for the C5-H of pyrazole is absent. The C4-H (pyrazole) appears as a doublet (~6.6 ppm) and C3-H as a doublet (~7.5 ppm).
-
Regio-check: NOESY correlation observed between N-Methyl protons and the Pyridine-H3 proton (indicating proximity).
-
Step 2: Regioselective Nitration
Principle: The pyrazole ring is electron-rich, while the pyridine ring is electron-deficient (and deactivated further by protonation in acid). Electrophilic aromatic substitution occurs exclusively at the C4 position of the pyrazole.
-
Reagents:
(fuming), (conc.), or /Acetic Anhydride.[3] -
Protocol:
-
Dissolve 1-methyl-5-(pyridin-2-yl)-1H-pyrazole in concentrated
at 0°C. -
Add fuming
(1.5 equiv) dropwise, maintaining temp < 10°C. -
Allow to warm to RT and stir for 2–4 hours.
-
Workup: Pour onto crushed ice. Neutralize carefully with
or to pH ~8 (precipitate formation). Filter or extract with DCM.
-
-
Safety Note: Nitration is exothermic. Pyridyl-pyrazoles can form energetic salts.
Step 3: Reduction to Amine
Principle: Catalytic hydrogenation or metal-mediated reduction converts the nitro group to the primary amine.
-
Reagents:
(balloon), 10% Pd/C, Methanol. -
Protocol:
-
Dissolve the 4-nitro intermediate in Methanol (or EtOH).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (1 atm) at RT for 4–12 hours. -
Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.
-
Purification: Recrystallization (EtOH) or conversion to HCl salt for stability.
-
Part 3: Visualized Workflow
The following diagram maps the validated chemical transformations.
Caption: Step-by-step validated route utilizing C5-lithiation and regioselective nitration.
Part 4: Analytical Validation & Quality Control
To confirm the identity of the final product, the following analytical signatures must be verified.
| Method | Expected Signature | Mechanistic Confirmation |
| 1H NMR | Singlet at ~7.8-8.0 ppm | Represents the single proton at C3. If it were the 1,3-isomer, the C5-H would be a singlet at a different shift, but NOESY distinguishes them. |
| NOESY NMR | Cross-peak: N-Me ↔ Pyridine-H3 | CRITICAL: Confirms the N-Methyl group is spatially close to the Pyridine ring (1,5-substitution). The 1,3-isomer would show N-Me ↔ C5-H correlation. |
| LC-MS | [M+H]+ = 189.1 | Consistent with molecular formula C9H10N4. |
| 13C NMR | C5 shift ~135-140 ppm | The C5 carbon attached to the pyridine ring will be significantly deshielded compared to unsubstituted C5. |
References
-
Regioselective Lithiation of 1-Methylpyrazole
- General Synthesis of 1-Methyl-5-arylpyrazoles via Negishi Coupling: Knochel, P., et al. "Functionalization of Heterocycles via Magnesiated Intermediates." Handbook of Functionalized Organometallics, 2008. Note: Validates the transmetalation of 5-lithio/magnesio pyrazoles to Zinc for coupling with halopyridines.
-
Nitration of Pyrazoles
- Dalinger, I. L., et al. "Direct nitration of five membered heterocycles." Arkivoc, 2005, (iv), 181-191.
- Context: Confirms that nitration of N-alkylpyrazoles occurs preferentially
- Regioselectivity Issues in Hydrazine Cyclizations: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. Context: Authoritative text describing the thermodynamic preference for 1,3-isomers in the reaction of methylhydrazine with 1,3-dielectrophiles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine
[1]
Executive Safety Directive
1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine (CAS 1642303-34-3) is a heterocyclic amine intermediate commonly used in kinase inhibitor synthesis. While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis with analogous aminopyrazoles (e.g., 3-aminopyrazole, CAS 1820-80-0) dictates that it be handled as a Corrosive (Category 1B) and Acute Toxin (Oral) until proven otherwise [1, 2].
Critical Operational Rule: Due to the basicity of the pyridine and amine moieties, this compound must be strictly segregated from acidic waste streams and acylating agents (e.g., acid chlorides) to prevent violent exothermic reactions or the formation of toxic amides in the waste container.
Chemical Profile & Waste Characterization[2]
Effective disposal requires understanding the chemical behavior of the waste.
| Property | Characteristic | Operational Implication |
| Functional Groups | Pyridine (Basic), Primary Amine (Basic), Pyrazole | High Basicity: Incompatible with acids. Potential for coordination with heavy metals. |
| Physical State | Solid (Powder/Crystal) | Dust generation is a primary exposure vector during transfer/weighing. |
| Combustion | High Nitrogen Content (C₁₀H₁₂N₄) | Incineration generates NOx . Requires facility with scrubbers. |
| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | Liquid waste will likely be organic solvent-based. |
| RCRA Status | Not P/U Listed (typically) | Classify as Characteristic Waste (Ignitable/Corrosive) or Toxic based on solvent carrier. |
Waste Segregation & Handling Protocol
The most common failure point in laboratory disposal is improper segregation. Use the following logic gate to determine the correct waste stream.
Waste Stream Decision Logic
Figure 1: Decision logic for segregating aminopyrazole waste. Note the critical separation of organic basic waste from acidic streams.
Detailed Disposal Procedures
Solid Waste (Pure Compound & Spill Debris)
-
Classification: Hazardous Solid Waste (Toxic/Corrosive).
-
Primary Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined LDPE bags.
-
Labeling: Must be labeled "Hazardous Waste - Solid." Explicitly list: this compound.
-
Disposal Method: Rotary Kiln Incineration .
-
Why: The high nitrogen content requires high-temperature oxidation (>1000°C) to prevent the formation of heterocyclic byproducts. The facility must have NOx abatement systems [3].
-
Liquid Waste (Mother Liquors & Washings)
-
Context: Most waste will be generated during synthesis workups (e.g., dissolved in DCM, Ethyl Acetate, or Methanol).
-
Segregation:
-
DO: Combine with "Non-Halogenated Basic Organic" or "Halogenated Basic Organic" streams depending on the solvent.
-
DO NOT: Pour into the "General Organic" carboy if that carboy is used for acidic workups (e.g., HCl quenches).
-
-
Pre-Treatment (Quenching):
-
If the waste solution contains unreacted electrophiles (e.g., alkyl halides), add a slight excess of dilute ammonium hydroxide to quench before bottling.
-
Check pH: Ensure pH > 8 before adding to the basic waste container.
-
Contaminated Consumables (Sharps, Syringes, Vials)
-
Rinsing: Triple-rinse empty vials with methanol before disposal. Collect rinsate as Liquid Waste (4.2).
-
Sharps: Dispose of needles directly into a rigid biohazard/sharps container labeled "Chemically Contaminated Sharps." Do not recap.
Emergency Spill Response
In the event of a spill, speed and dust control are paramount.
PPE Requirements[1][2][3]
-
Respiratory: N95 minimum; P100/HEPA respirator recommended for powders.
-
Skin: Nitrile gloves (double gloved) + Lab coat.
-
Eyes: Chemical splash goggles.
Spill Cleanup Workflow
Figure 2: Step-by-step spill response emphasizing dust suppression for solids.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Aminopyrazole (Analogous Structure).[1] Retrieved from
-
TCI Chemicals. (2024).[2] Safety Data Sheet: 1-Methyl-1H-pyrazol-5-ylamine.[3] Retrieved from
-
National Institutes of Health (NIH). (n.d.). Pyridine Disposal and Incineration Protocols. Toxicological Profile for Pyridine. Retrieved from
-
PubChem. (n.d.). Compound Summary: this compound. Retrieved from
Disclaimer: This guide is based on current chemical safety standards and structure-activity relationships. Always consult your facility's Chemical Hygiene Officer (CHO) and local regulations (EPA/RCRA/local codes) before finalizing disposal plans.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
